Product packaging for Sulfamethoxazole(Cat. No.:CAS No. 723-46-6)

Sulfamethoxazole

Katalognummer: B1682508
CAS-Nummer: 723-46-6
Molekulargewicht: 253.28 g/mol
InChI-Schlüssel: JLKIGFTWXXRPMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sulfamethoxazole is a sulfonamide-class antibacterial agent . Its primary research value lies in its bacteriostatic mechanism of action, where it acts as a structural analog of para-aminobenzoic acid (PABA) . It competitively inhibits the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, a precursor for folate synthesis . This inhibition disrupts essential microbial metabolic processes, including the synthesis of nucleic acids and proteins . Historically, this compound has been used to study a variety of bacterial infections, including urinary tract infections (UTIs) caused by susceptible strains such as Escherichia coli and Klebsiella . It is also an important compound for investigating opportunistic infections, such as Pneumocystis jirovecii pneumonia, particularly in immunocompromised host models . In research settings, it is frequently used in combination with trimethoprim; this combination produces a synergistic effect by sequentially blocking two steps in the bacterial folate biosynthesis pathway (dihydrofolate synthesis and its reduction to tetrahydrofolate), which can result in a bactericidal outcome . Key areas of research with this compound include antimicrobial resistance studies, bacterial metabolism, and the exploration of combination therapies. This product is intended for laboratory research purposes only and is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O3S B1682508 Sulfamethoxazole CAS No. 723-46-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
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InChI

InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)
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InChI Key

JLKIGFTWXXRPMT-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N
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Molecular Formula

C10H11N3O3S
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DSSTOX Substance ID

DTXSID8026064
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Molecular Weight

253.28 g/mol
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Physical Description

Crystals or white powder. (NTP, 1992), Solid
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Solubility

>38 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), PRACTICALLY INSOL IN WATER, ETHER & CHLOROFORM; 1 G IN 50 ML ALCOHOL & ABOUT 4 ML ACETONE; DISSOLVES IN HCL HYDROGEN CHLORIDE OR SODIUM HYDROXIDE SOLN THROUGH SALT FORMATION, Insoluble in ethyl ether, In water, 610 mg/L at 37 °C, The solubility interactions of trimethoprim and sulfamethoxazole in binary solvents were studied using hexane (n-hexane)-ethyl acetate, ethyl acetate-methyl alcohol (methanol), and methyl alcohol-water as the solve mixtures. When solubilities were obtained for individual components, trimethoprim exhibited solvation in ethyl acetate-methyl alcohol mixtures, while sulfamethoxazole showed weaker solute-solvent interactions in the solvent series. At its peak, the solubility of sulfamethoxazole was about 8 times higher than that of trimethoprim when the drugs were combined. Sulfamethoxazole lowered trimethoprim solubility by 13-74%. Similarly, trimethoprim suppressed sulfamethoxazole solubility by 10-94%. In water, although mutual solubility was reduced, the solubility ratio of trimethoprim to sulfamethoxazole was 1:4 on the mol fraction scale., 4.59e-01 g/L
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Impurities

N-[4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl]acetamide; 4-[[(4-)aminophenyl)sulfonyl]amino]-N-(5-methylisoxazol-3-yl]benzenesulfonamide; 5-methylisoxazol-3-amine; 4-aminobenzenesulfonic acid; 4-aminobenzenesulfonamide; 4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide
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Color/Form

Yellow-white powder, Almost white, Crystals from dilute ethanol, WHITE TO OFF-WHITE CRYSTALLINE POWDER, Colorless crystalline powder

CAS No.

723-46-6, 144930-01-8, 144993-89-5
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Melting Point

333 °F (NTP, 1992), 167 °C, MP: 209-210 °C; crystals from alcohol /N4-Acetylsulfamethoxazole/, MP: 171 °C
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Chemical Synthesis

The chemical synthesis of Sulfamethoxazole is a well-established process in organic chemistry, typically involving a multi-step sequence. The process generally begins with the acetylation of sulfanilamide (B372717) to protect the aniline (B41778) amino group, forming N-acetylsulfanilamide. This intermediate is then converted to N-acetylsulfanilyl chloride by reaction with a chlorinating agent such as chlorosulfonic acid.

The key step in the synthesis is the condensation reaction of the N-acetylsulfanilyl chloride with 3-amino-5-methylisoxazole (B124983). This reaction forms the core sulfonamide linkage. The final step involves the deprotection of the acetylated amino group, typically through acid or base hydrolysis, to yield the final product, this compound (4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide). Variations of this general pathway exist, but the fundamental strategy involves the formation of the sulfonyl chloride followed by its reaction with the specific isoxazole (B147169) amine.

Physicochemical Properties and Spectroscopic Data

Sulfamethoxazole is a white to off-white, odorless crystalline powder. Its chemical structure, consisting of a benzene (B151609) sulfonamide core linked to a 5-methylisoxazole (B1293550) ring, dictates its physicochemical properties. These properties are crucial for its behavior in both environmental and biological systems.

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Molecular Formula C₁₀H₁₁N₃O₃S
Molecular Weight 253.28 g/mol
Melting Point 169-172 °C
pKa pKa1 ≈ 1.8 (amino group), pKa2 ≈ 5.7 (sulfonamide group)

| Solubility | Sparingly soluble in water; soluble in acetone, ethanol, and aqueous alkaline solutions. |

Spectroscopic analysis is essential for the identification and characterization of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. These include peaks for the N-H stretching of the primary amine and the sulfonamide group, S=O stretching vibrations of the sulfonyl group, and C=N stretching of the isoxazole (B147169) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum shows distinct signals for the aromatic protons of the benzene ring, the methyl protons on the isoxazole ring, and the protons of the amine and sulfonamide groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound typically shows a prominent molecular ion peak (M+) and characteristic fragment ions resulting from the cleavage of the sulfonamide and isoxazole moieties.

Metabolic Disposition and Pharmacokinetics of Sulfamethoxazole

Drug Metabolism Pathways

The metabolism of sulfamethoxazole involves several key pathways, including N4-acetylation, N1-glucuronidation, and hydroxylation at the C5 methyl group and N4 atom aai.orgnih.govnih.govwikipedia.org. These biotransformations generally lead to the formation of metabolites that are considered non-toxic, although some oxidative metabolites can be reactive aai.org.

N4-Acetylation

N4-acetylation is the primary metabolic pathway for this compound nih.govnih.govdrugbank.comfda.gov. This reaction is mediated predominantly by arylamine N-acetyltransferase (NAT) enzymes, which are responsible for the acetylation of this compound at its N4 position nih.govdrugbank.comhmdb.ca. The main metabolite formed through this pathway is N4-acetylthis compound nih.govhmdb.ca. This acetylated metabolite is subsequently excreted in the urine, accounting for approximately 50-70% of the total this compound recovered in urine wikipedia.org. Studies have shown that approximately 84.5% of a single oral dose of this compound is recovered in the urine within 72 hours, with the N4-acetylated metabolite comprising a significant portion of this recovery drugbank.com.

N1-Glucuronidation

N1-glucuronidation represents an additional, albeit minor, route of this compound metabolism nih.govnih.govdrugbank.com. This conjugation reaction occurs at the N1 atom of this compound, likely catalyzed by unspecified uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes nih.govdrugbank.com. The resulting metabolite is this compound N1-glucuronide drugbank.comresearchgate.netru.nl. In human urine, the N-glucuronide conjugate typically accounts for about 15-20% of the excreted this compound wikipedia.org. Like N4-acetylation, N1-glucuronidation generally produces non-toxic metabolites aai.org.

Hydroxylation (e.g., C5 methyl group, N4 atom)

This compound also undergoes oxidative metabolism, specifically hydroxylation at its C5 methyl group and N4 atom nih.govnih.govdrugbank.comresearchgate.net. This pathway leads to the formation of metabolites such as 5-methylhydroxythis compound and N4-hydroxythis compound wikipedia.orgresearchgate.net.

The hydroxylation of this compound, particularly at the N4 atom, is catalyzed by cytochrome P450 (CYP) enzymes aai.orgnih.govaai.orgdrugbank.com. Specifically, CYP2C9 is identified as a key enzyme responsible for the formation of the N4-hydroxy metabolite aai.orgnih.govwikipedia.orgdrugbank.com. Other enzymes, including CYP2C8 and myeloperoxidase, also contribute to the conversion of this compound to this compound hydroxylamine (B1172632) aai.orgresearchgate.net. This compound has been shown to act as a selective inhibitor of CYP2C9-mediated reactions in human liver microsomes and recombinant CYP2C9, with apparent IC50 values ranging from 456 µM to 544 µM capes.gov.brresearchgate.netnih.gov.

Oxidation of this compound at the N4 position leads to the formation of this compound hydroxylamine (SMX-NHOH) aai.orgnih.govaai.orgdrugbank.com. This hydroxylamine metabolite is an unstable intermediate that can be further oxidized to a more reactive compound, nitroso this compound (SMX-NO) aai.orgnih.govaai.orgdrugbank.comnih.govresearchgate.net. Nitroso-SMX is known for its protein-reactive nature and its ability to covalently modify self-proteins aai.orgaai.orgresearchgate.net. Reduced glutathione (B108866) (GSH) plays a role in preventing the auto-oxidation of SMX-NHOH to nitroso-SMX, and it can also react with nitroso-SMX to form a labile semimercaptal conjugate nih.gov. However, stable glutathione conjugates are likely formed only in small quantities under physiological conditions, and conjugation with glutathione is not considered a major pathway for the clearance of these hydroxylamine and nitroso metabolites nih.gov.

Table 1: Major Metabolic Pathways and Metabolites of this compound

Metabolic PathwayPrimary Enzyme(s) InvolvedMetabolite(s) FormedNature of Metabolite(s)
N4-AcetylationArylamine N-acetyltransferase (NAT)N4-Acetylthis compoundGenerally non-toxic aai.org
N1-GlucuronidationUGT enzymesThis compound N1-GlucuronideGenerally non-toxic aai.org
Hydroxylation (N4)CYP2C9, CYP2C8, MyeloperoxidaseThis compound hydroxylamine (SMX-NHOH)Unstable intermediate aai.orgnih.govaai.orgdrugbank.com
Hydroxylation (N4)Auto-oxidation from SMX-NHOHNitroso this compound (SMX-NO)Reactive, protein-modifying aai.orgnih.govaai.orgdrugbank.comnih.govresearchgate.net
Hydroxylation (C5)Unspecified5-Methylhydroxythis compoundMetabolite wikipedia.orgresearchgate.net
Hydroxylation (C5)UnspecifiedN4-Acetyl-5-methylhydroxythis compound (N4SOH)Metabolite wikipedia.orgresearchgate.net

Table 2: Urinary Excretion Profile of this compound and its Metabolites (Human)

Compound/MetaboliteApproximate Percentage of Dose Excreted in Urine (within 72 hours)
Free this compound~30% drugbank.com
N4-Acetylated Metabolite~50-70% wikipedia.org (remainder of ~84.5% total recovery after free SMX) drugbank.com
N-Glucuronide Conjugate~15-20% wikipedia.org

Species-Specific Metabolic Differences

The metabolic pathways of this compound can vary among different species. In humans, cats, pigs, and ruminants, N4-acetylation is identified as the main metabolic pathway nih.govresearchgate.netresearchgate.net. In contrast, in species such as dogs, homing pigeons, snails, and tortoises, hydroxylation plays a leading role in this compound metabolism nih.govresearchgate.netresearchgate.net. These differences highlight the diverse enzymatic capacities across species for drug biotransformation.

Table 3: Species-Specific Primary Metabolic Pathways of this compound

SpeciesPredominant Metabolic Pathway(s)
Humans, Cats, Pigs, RuminantsN4-Acetylation nih.govresearchgate.netresearchgate.net
Dogs, Homing Pigeons, Snails, TortoisesHydroxylation nih.govresearchgate.netresearchgate.net

Immunomodulatory Effects

Role in Hypersensitivity Reactions

Reactive Metabolites and Cellular Damage Signaling

This compound undergoes bioactivation primarily in the liver, leading to the formation of reactive arylhydroxylamine metabolites, notably this compound hydroxylamine (SMX-HA), largely catalyzed by cytochrome P450 2C9 researchgate.netnih.govresearchgate.net. SMX-HA can be further oxidized to the nitroso derivative (SMX-NO) through spontaneous oxidation or additional cytochrome P450 activity researchgate.net. These reactive metabolites are crucial in the pathogenesis of sulfonamide-associated adverse drug reactions, including severe hypersensitivity reactions researchgate.netnih.gov.

The reactive metabolites of SMX are known to induce cytotoxicity in immune cells, impairing their proliferation and function researchgate.net. A key mechanism involves the covalent binding of these reactive metabolites to cellular proteins, a process known as protein haptenation, which contributes significantly to cellular toxicity nih.govosti.govcapes.gov.br. This haptenation and subsequent cellular damage are considered essential steps in initiating an immune response in susceptible individuals nih.gov. The cellular damage caused by these reactive metabolites can lead to the generation of "danger signals" and the activation of costimulatory pathways, further propagating immune-mediated reactions researchgate.net. An imbalance between the production and detoxification of these reactive SMX metabolites is thought to be a critical factor in the development of these adverse reactions uwo.ca. Furthermore, these reactive metabolites can induce lymphocyte toxicity and generate reactive oxygen species (ROS), which can cause damage to vital cellular components such as proteins, lipids, and DNA uwo.ca.

Cellular Toxicity Mechanisms

The cytotoxic effects of this compound, particularly through its reactive metabolites, manifest via several distinct cellular mechanisms, including apoptosis induction, oxidative stress, and direct impacts on critical cellular processes in non-target organisms like plants.

Apoptosis Induction (e.g., in CD8+ cells)

This compound hydroxylamine (SMX-HA) has been demonstrated to induce lymphocyte toxicity and suppress cell proliferation in in vitro studies researchgate.net. Research indicates a selective susceptibility of CD8+ T cells to the toxic effects of SMX-HA, primarily through enhanced cell death via apoptosis researchgate.netnih.gov. For instance, exposure to 100 µM SMX-HA resulted in significant CD8+ cell death, approximately 67% ± 7%, while CD4+ cells exhibited only minimal death, around 8% ± 4% researchgate.netnih.gov. The parent drug, this compound, did not show significant subpopulation toxicity nih.gov.

Further evidence of apoptosis induction includes flow cytometry data showing an increase in annexin-positive cells after SMX-HA treatment. At concentrations of 100 µM and 400 µM SMX-HA, 14.1% ± 0.7% and 25.6% ± 4.2% of cells were annexin-positive, respectively, compared to 3.7% ± 1.2% in control peripheral blood mononuclear cells (PBMCs) treated with 400 µM SMX researchgate.netnih.gov. Additionally, internucleosomal DNA fragmentation, a hallmark of apoptosis, was observed in both quiescent and stimulated PBMCs 48 hours after incubation with SMX-HA researchgate.netnih.gov. Purified human CD4+ cells generally show greater resistance to SMX-HA-induced apoptosis in vitro compared to CD8+ cells nih.gov.

Table 1: Apoptosis Induction by this compound Hydroxylamine (SMX-HA) in Human Cells

Cell Type/TreatmentConcentration (µM)Cell Death (%) / Annexin-Positive Cells (%)DNA Fragmentation Observed
CD8+ cells10067 ± 7% (Cell Death) researchgate.netnih.govYes (in PBMCs) researchgate.netnih.gov
CD4+ cells1008 ± 4% (Cell Death) researchgate.netnih.govNo data
PBMCs (Annexin-positive)10014.1 ± 0.7% researchgate.netnih.govYes (in PBMCs) researchgate.netnih.gov
PBMCs (Annexin-positive)40025.6 ± 4.2% researchgate.netnih.govYes (in PBMCs) researchgate.netnih.gov
Control PBMCs (SMX)4003.7 ± 1.2% researchgate.netnih.govNo data

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

The reactive metabolites of this compound, particularly SMX-NOH, are known to induce oxidative stress in various cell types in a time- and concentration-dependent manner nih.govosti.govcapes.gov.br. Studies in normal human dermal fibroblasts (NHDF) have shown that incubation with SMX-NOH leads to increased reactive oxygen species (ROS) formation and a reduction in cellular glutathione content nih.govosti.govcapes.gov.br. Similarly, in normal human epidermal keratinocytes (NHEK), both SMX-NOH and dapsone (B1669823) hydroxylamine (DDS-NOH) induce ROS generation researchgate.netnih.gov. However, it is important to note that while both metabolites generate ROS, the extent of ROS generation does not always directly correlate with cytotoxicity, as DDS-NOH consistently resulted in higher ROS formation compared to SMX-NOH, despite both being cytotoxic nih.gov.

In plants, exposure to this compound can also lead to significant oxidative stress. Excessive ROS production in plants activates their antioxidant defense systems, characterized by increased activities of enzymes such as superoxide (B77818) dismutase (SOD) and peroxidase (POD) mdpi.com. In wheat, SMX exposure significantly increased ROS concentrations and the activities of SOD, POD, and catalase (CAT) in the roots mdpi.com. Specifically, ROS levels in wheat roots treated with 1, 10, and 100 mg/L SMX were 15.81, 137.30, and 253.36 times higher than those in the control group, respectively mdpi.com. Similarly, in ryegrass, SMX treatments markedly increased ROS production in plant roots, with relative ROS levels 19.37, 138.26, and 12.32 times higher than controls at 1, 10, and 100 mg/L SMX, respectively mdpi.com. Chloroplasts are a primary site of ROS generation in plants due to photosynthetic activity mdpi.com. However, SMX can also stimulate ROS synthesis in plant roots through non-chloroplast pathways, potentially involving mitochondria-ROS channels mdpi.commdpi.com.

Table 2: Relative ROS Levels in Plant Roots Exposed to this compound (SMX)

Plant SpeciesSMX Concentration (mg/L)Relative ROS Level (vs. Control)
Wheat115.81 times mdpi.com
Wheat10137.30 times mdpi.com
Wheat100253.36 times mdpi.com
Ryegrass119.37 times mdpi.com
Ryegrass10138.26 times mdpi.com
Ryegrass10012.32 times mdpi.com

Impact on Plant Cellular Processes (e.g., DNA replication, repair, photosynthesis in algae)

This compound can exert significant toxic effects on non-target photosynthetic organisms, such as green algae. In the green alga Raphidocelis subcapitata, exposure to a high concentration of SMX (300 µg L⁻¹) led to a substantial inhibition of growth, approximately 63% nih.govnih.gov. Transcriptomic analyses revealed that at this high concentration, differentially expressed genes (DEGs) were predominantly enriched in pathways related to DNA replication and repair, photosynthesis, and translation nih.govnih.govresearchgate.net.

A notable finding was the downregulation of genes involved in base and nucleotide excision repair pathways, suggesting that SMX may induce genotoxicity and cause DNA damage in algae nih.govnih.govresearchgate.net. The downregulated DEGs encompassed various stages of DNA replication and repair, including DNA replication licensing factors (e.g., mcm2-7), elongation genes (e.g., pcna, rfc3/5, rfa1, rfa2), and enzymes crucial for the termination stage of DNA replication (e.g., pola1, pold1, rnaseh2C, fen1) nih.gov. Furthermore, genes associated with photosynthesis, including those involved in chlorophyll (B73375) synthesis and photosynthesis-antenna proteins, were also downregulated nih.gov. This indicates that SMX can interfere with chlorophyll synthesis and photorespiration capacity, thereby affecting DNA replication and repair, and consequently inhibiting the growth of R. subcapitata researchgate.net. Interestingly, the folate biosynthesis pathway was not enriched in algae, suggesting that SMX's mode of action in these organisms differs from its antibacterial mechanism, which targets folate synthesis in bacteria nih.govnih.govresearchgate.netresearchgate.net.

Occurrence and Distribution in Aquatic Environments

This compound (SMX) is a sulfonamide antibiotic that is widely used in human and veterinary medicine. proquest.com Due to its extensive application and incomplete removal during wastewater treatment, it has become a ubiquitous pollutant in the environment, particularly in aquatic systems. proquest.comresearchgate.net Its presence is frequently documented in wastewater, surface water, and groundwater. igem.orgencyclopedia.pub

Wastewater treatment plants (WWTPs) are primary conduits for the entry of this compound into the environment. encyclopedia.pub Conventional WWTPs exhibit variable and often incomplete removal of SMX, with reported biodegradation rates ranging from 0% to 90%. researchgate.netjmaterenvironsci.com This inefficiency leads to the discharge of the antibiotic into receiving water bodies.

Studies have consistently detected SMX in both the raw influent and the final effluent of municipal WWTPs. For instance, a study in the Midwestern United States found average SMX concentrations of 18.3 µg/L in raw wastewater and 3.25 µg/L in the treated effluent. researchgate.net Research in South Africa reported influent concentrations as high as 96.8 ng/mL (96.8 µg/L) and effluent concentrations up to 9.89 ng/mL (9.89 µg/L). nih.gov Other studies have documented effluent concentrations ranging from 226 to 3000 ng/L in countries like China, Vietnam, and the Philippines. encyclopedia.pub The concentration of SMX in untreated wastewater in one South African study reached 77 µg L-1. scielo.org.za

Concentrations of this compound in Wastewater Treatment Plants (WWTPs)
Location/StudySample TypeConcentration RangeSource
Midwestern United StatesRaw Wastewater (Average)18.3 µg/L researchgate.net
Midwestern United StatesWWTP Effluent (Average)3.25 µg/L researchgate.net
South AfricaWWTP Influent2.52 - 96.8 ng/mL nih.gov
South AfricaWWTP Effluent0.12 - 9.89 ng/mL nih.gov
South Africa (Eastern Cape)Untreated WastewaterUp to 77 µg/L scielo.org.za
China, Vietnam, PhilippinesWWTP Effluent226 - 3000 ng/L encyclopedia.pub

As a consequence of its release from WWTPs and other sources like livestock farming, this compound is frequently detected in surface and groundwater. encyclopedia.pub Concentrations in surface water have been reported to range from nanograms per liter (ng/L) to micrograms per liter (µg/L). proquest.com One review noted surface water concentrations between 0.002 to 11.25 µg/L. researchgate.net In Africa, SMX was the most commonly detected antibiotic in surface water, with concentrations ranging from 0.00027 to 39 µg/L. researchgate.net

Groundwater contamination is also a significant concern. A study in Kisumu, Kenya, detected this compound in 14.3% of groundwater samples, with concentrations reaching up to 258.2 ng/L. plos.org Another compilation of studies reported groundwater concentrations ranging from 0.127 to 27.41 µg/L. researchgate.net Even drinking water is not immune, with surveys detecting SMX at concentrations between 4.4 and 8.9 ng/L in Austria. researchgate.net

Concentrations of this compound in Surface Water and Groundwater
Water BodyLocation/StudyConcentration RangeSource
Surface WaterGeneral Review0.002 - 11.25 µg/L researchgate.net
Surface WaterAfrica0.00027 - 39 µg/L researchgate.net
GroundwaterGeneral Review0.127 - 27.41 µg/L researchgate.net
GroundwaterKisumu, KenyaNot Detected - 258.2 ng/L plos.org
Drinking WaterAustria4.4 - 8.9 ng/L researchgate.net
River WaterGermanyUp to 10 mg/L igem.org

The use of treated wastewater and biosolids for agricultural irrigation and fertilization can lead to the accumulation of this compound in soil. nih.gov Environmental concentrations in fertilized topsoil can be as high as 100 ng/g. mdpi.com From the soil, SMX can be taken up by plants, raising concerns about its entry into the food chain. nih.gov

The ability of plants to accumulate antibiotics is often described by the bioconcentration factor (BCF). For sulfonamides like SMX, there is a tendency for higher accumulation in the roots compared to the leaves. researchgate.net This phenomenon, known as ion trapping, occurs because the pH difference between the slightly acidic soil and the neutral pH inside plant root cells causes the weakly acidic SMX to become ionized and trapped within the root. researchgate.net Once inside the plant, SMX can undergo metabolism. Studies in cucumber seedlings and Arabidopsis thaliana cells have shown that SMX is metabolized through oxidation and conjugation with molecules like glutathione and leucine, as well as direct acetylation and glucosylation. nih.gov

Environmental Degradation Pathways

The primary mechanism for the removal of this compound in the environment is microbial degradation. jmaterenvironsci.com This process can occur through metabolism, where microorganisms use the compound as a source of carbon and energy, or via co-metabolism, where the degradation occurs in the presence of another primary substrate. proquest.comresearchgate.net

Mixed microbial communities, such as the activated sludge found in WWTPs, play a role in SMX degradation. proquest.com However, their efficiency is highly variable. jmaterenvironsci.com Anaerobic degradation of SMX has been observed in mixed cultures from swine and sewage sludge, with higher degradation rates noted in swine sludge, particularly with the addition of sucrose. nih.gov

Other pure cultures have also demonstrated the ability to break down SMX. Strains of Pseudomonas sp. and Arthrobacter nicotianae isolated from activated sludge and compost achieved removal rates of 34.27% and 32.95%, respectively, after 48 hours. researchgate.net An Acinetobacter sp. strain was found to completely remove SMX over a wide range of initial concentrations (5–240 mg/L). researchgate.net Fungi, such as Phanerochaete chrysosporium, have also been shown to completely degrade SMX. jmaterenvironsci.com

Microbial Degradation of this compound by Various Cultures
Microorganism/CultureTypeDegradation/Removal EfficiencySource
Rhodococcus equiPure Culture29% removal researchgate.net
Rhodococcus equi in consortiumMixed Culture5% removal researchgate.net
Swine & Sewage SludgeMixed Culture (Anaerobic)Degradation observed, enhanced by sucrose nih.gov
Pseudomonas sp. (Strain S4)Pure Culture34.27% removal in 48h researchgate.net
Arthrobacter nicotianae (Strain S2)Pure Culture32.95% removal in 48h researchgate.net
Acinetobacter sp.Pure Culture100% removal (at 5-240 mg/L) researchgate.net
Achromobacter denitrificans PR1Pure CultureTotal removal of 0.6 mM in 14 days researchgate.net
Phanerochaete chrysosporiumFungus (Pure Culture)Complete degradation in 4 days jmaterenvironsci.com

Biodegradation Processes

Influence of Environmental Conditions (e.g., pH, temperature)

The persistence and degradation of this compound (SMX) in the environment are significantly influenced by ambient conditions such as pH and temperature. The stability of SMX is pH-dependent; studies have shown that the degradation rate constant increases with both increasing and decreasing pH from a neutral point. For instance, one study observed that the rate constant for degradation increased at all tested temperatures (25-60°C) as the pH moved from 3 to 10. This suggests that both acidic and alkaline conditions can accelerate the hydrolysis of the molecule.

Temperature also plays a crucial role in the degradation kinetics of SMX. The degradation process generally follows pseudo-first-order kinetics, and the rate of degradation increases with temperature. A study on the stability of SMX at various temperatures (25, 37, 50, and 60°C) confirmed that higher temperatures lead to faster degradation. The optimal temperature for microbial degradation by specific bacterial strains has been identified as around 30°C. For example, the bacterial strain Sphingobacterium mizutaii LLE5 showed optimal degradation of SMX at 30.8°C and a pH of 7.2.

The interplay between pH and temperature is critical. Research indicates that this compound is more stable at higher temperatures when the pH is lower. The heat of activation (ΔHa), a measure of the energy required for the degradation reaction to occur, varies with pH, further demonstrating the coupled influence of these two factors on the molecule's environmental fate.

Table 1: Optimal Conditions for this compound Degradation by Sphingobacterium mizutaii LLE5

Metabolic Pathways of Microbial Degradation (e.g., cleavage of isoxazole (B147169) ring, hydroxylation)

Microbial transformation is a primary mechanism for the removal of this compound from natural and engineered systems. Various bacteria, including species of Pseudomonas, Achromobacter, Leucobacter, and Sphingobacterium, are capable of degrading SMX. The degradation proceeds through several identified metabolic pathways.

A common initial step in aerobic degradation involves the cleavage of the sulfonamide bond (S-N bond), which results in the formation of two primary metabolites: 3-amino-5-methylisoxazole (B124983) and sulfanilic acid. Another significant pathway involves the hydroxylation of the molecule. For instance, the ipso-hydroxylation pathway is initiated by monooxygenases, leading to the substitution of the sulfanilamide (B372717) group with a hydroxyl group on the isoxazole ring.

Further degradation can involve the opening of the isoxazole ring. This cleavage is a critical step in the complete mineralization of the compound. For example, the initial degradation of SMX by some microbes is due to the microbial degradation of the isoxazole ring. Following these initial transformations, the resulting intermediate products undergo further breakdown. For example, 3-amino-5-methylisoxazole can be further metabolized. Aniline (B41778) has also been identified as a metabolite in the degradation pathway of SMX by certain microorganisms. These complex enzymatic processes effectively transform the antibiotic into simpler, potentially less harmful compounds.

Table 2: Key Microbial Degradation Pathways of this compound and Resulting Metabolites

Role of Biofilms in Removal

Biofilms, which are communities of microorganisms attached to a surface, play a significant role in the environmental degradation of this compound. Studies have shown that biofilm-based reactors, such as rotating biological contactors (RBCs) and membrane aerated biofilm reactors (MABRs), can be more efficient at removing SMX than conventional activated sludge systems where bacteria are predominantly planktonic (free-floating).

The enhanced removal capacity of biofilms is attributed to several factors. The high density of microbial populations within the biofilm matrix creates a favorable environment for various metabolic activities. Furthermore, the extracellular polymeric substances (EPS) that encase the biofilm can help in the initial adsorption of SMX, concentrating the compound for subsequent microbial degradation. In some reactor systems, the development of a biofilm on membrane surfaces can reduce the effective pore size, leading to the retention of micropollutants like SMX and forcing them into the biofilm for biodegradation.

Research comparing MABRs with traditional membrane bioreactors (MBRs) found that SMX removal was better in the MABR system. nih.gov This suggests that the biofilm structure provides a more robust and efficient environment for the microorganisms responsible for SMX degradation. It has been noted that bacteria within biofilms can exhibit higher tolerance to antibiotics compared to their planktonic counterparts, which may allow them to maintain degradation activity even at higher SMX concentrations. frontiersin.orgebeammachine.com

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes are considered highly effective for degrading persistent organic pollutants like this compound that are resistant to conventional biological treatments.

Electron Beam Irradiation

Electron beam irradiation (EBI) is an AOP that utilizes high-energy electrons to induce the radiolysis of water molecules, generating highly reactive species such as hydroxyl radicals (•OH), hydrated electrons (e-aq), and hydrogen atoms (•H). researchgate.net These reactive species, particularly the hydroxyl radical, are potent oxidizing agents that can effectively degrade complex organic molecules like this compound. nih.gov

Studies have demonstrated that EBI can achieve high removal efficiencies for SMX in aqueous solutions. nih.gov The degradation process follows pseudo-first-order kinetics, and its efficiency is dependent on the absorbed dose, initial SMX concentration, and the pH of the solution. nih.gov For example, at an initial concentration of 26.4 mg L-1, an absorbed dose of 1.1 kGy resulted in 99% degradation of SMX. The radiolysis of SMX by electron beams has been shown to involve the breaking of the S-N and N-C bonds, leading to the formation of products like sulfanilamide and sulfanilic acid. nih.gov While EBI is effective at degrading the parent compound, complete mineralization into CO2 and water may require higher doses, as intermediate by-products can persist. nih.gov

Bio-Electro-Fenton Systems

Bio-electro-Fenton (BEF) systems are an emerging hybrid technology that combines microbial fuel cell principles with the Fenton reaction for the degradation of persistent organic pollutants. In a BEF system, hydrogen peroxide (H2O2) is generated in situ at the cathode, which then reacts with a catalyst (typically iron ions) to produce hydroxyl radicals, the primary oxidant for degrading this compound.

This technology has shown high efficacy in SMX removal. Research using a BEF system equipped with a specific CNT/r-FeOOH cathode achieved a removal efficiency of 94.66% for an initial SMX concentration of 25 mg/L. researchgate.netneptjournal.com The degradation pathway in BEF systems often involves the cleavage of the S-N bond, leading to the formation of intermediates such as 3-amino-5-methylisoxazole and 4-aminobenzene sulfinic acid. neptjournal.com A key advantage of the BEF process is its potential for simultaneous wastewater treatment and energy recovery, as the microbial processes can generate an electrical current. researchgate.net

Adsorption Mechanisms in Water Treatment

Adsorption is a widely used physical process for removing this compound from water, relying on the accumulation of the antibiotic molecules onto the surface of a solid adsorbent material. Various materials, including activated carbon (both powdered and granular) and biochar, have proven effective for this purpose. uts.edu.aufrontiersin.org

The mechanisms governing the adsorption of SMX are multifaceted and depend on the properties of both the adsorbent and the SMX molecule, as well as environmental conditions like pH. Key mechanisms include:

Pore Filling: Adsorbents with high porosity and large surface areas, such as activated carbon and certain biochars, provide physical sites for SMX molecules to be trapped within their pore structure. rsc.orgtandfonline.com

Electrostatic Interactions: The surface charge of the adsorbent and the ionization state of SMX (which is pH-dependent) play a crucial role. At pH values below its first pKa (around 1.7), SMX is cationic, between the pKa values (1.7 and 5.7) it is neutral, and above the second pKa it is anionic. This influences the electrostatic attraction or repulsion between SMX and the adsorbent surface. tandfonline.comnih.gov

Hydrogen Bonding: The presence of hydrogen bond donor and acceptor sites on both the SMX molecule (e.g., amine and sulfonamide groups) and the adsorbent surface (e.g., oxygen-containing functional groups) facilitates the formation of hydrogen bonds. rsc.orgnih.gov

π-π EDA Interactions: The aromatic rings in the SMX structure can engage in electron-donor-acceptor (EDA) interactions with the graphitic surfaces of carbonaceous adsorbents like activated carbon and biochar. rsc.orgtandfonline.comarviatechnology.com

Hydrophobic Interactions: The non-polar parts of the SMX molecule can interact with hydrophobic sites on the adsorbent surface, particularly when SMX is in its neutral form. tandfonline.com

Studies have shown that powdered activated carbon (PAC) can be more effective than granular activated carbon (GAC), with removal efficiencies reaching over 73% at a dose of 5 g/L. uts.edu.au The adsorption process is often rapid and is influenced by factors such as temperature and the presence of competing organic matter in the water. nih.gov

Table 3: Common Adsorbents and Key Mechanisms for this compound Removal

Activated Carbon Adsorption

The removal of this compound from aqueous solutions through adsorption onto activated carbon is a widely studied and effective method. The process is influenced by several factors, including pH, temperature, and the specific characteristics of the activated carbon used. Research indicates that the adsorption of this compound onto activated carbon is generally better represented by the Langmuir isotherm model, suggesting a monolayer adsorption process. tandfonline.comcapes.gov.br The kinetics of this process are often well-described by the pseudo-second-order model. tandfonline.comscilit.com

Studies have shown that an increase in the pH of the solution leads to a decrease in the adsorption of this compound on activated carbon. tandfonline.comscilit.com Thermodynamic analyses have revealed that the adsorption process is typically spontaneous and exothermic, as indicated by negative values of Gibbs free energy change (ΔG°) and enthalpy change (ΔH°), respectively. tandfonline.comscilit.com Different types of activated carbon, derived from various materials, exhibit different adsorption capacities for this compound. For instance, bamboo-derived activated carbon has shown a high adsorption capacity. mdpi.com

Table 1: Adsorption Capacities of Various Activated Carbons for this compound

Adsorbent Material Maximum Adsorption Capacity (mg/g) Reference
Bamboo-derived Activated Carbon (B-AC) 145.7 mdpi.com
Reed Canary Grass-based Activated Carbon 0.55 mmol/g nih.gov
MgFe₂O₄-magnetic biochar (MBC300) 50.75 iwaponline.com
Synergistic Adsorption with Metal Ions

The adsorption of this compound can be significantly enhanced in the presence of certain metal ions, a phenomenon known as synergistic adsorption. This occurs when the metal ion and the this compound molecule interact in a way that promotes their simultaneous removal from the solution onto an adsorbent.

For instance, the presence of neodymium (Nd³⁺) has been shown to mutually promote the sorption of this compound in binary systems. rsc.org In such a scenario, Nd³⁺ can first attach to this compound in the solution, forming a complex that is then adsorbed onto the adsorbent surface. rsc.org Similar synergistic effects have been observed with other metal ions, such as calcium (Ca²⁺) and aluminum (Al³⁺), where their presence enhances the adsorption of this compound. rsc.org In competitive sorption studies with cadmium (Cd(II)), the sorption of this compound was found to be non-interactive, meaning it was not influenced by the presence of Cd(II). Conversely, the sorption of Cd(II) was synergistic, increasing considerably with the uptake of this compound on the nanosorbent. This was attributed to π-cation interactions between the aromatic ring of the adsorbed this compound and Cd²⁺.

Hydrogen Bonding, Complexation, Electrostatic, and π-π Interactions

The adsorption of this compound onto adsorbents like activated carbon is governed by a combination of physical and chemical interactions. Key mechanisms identified include hydrogen bonding, complexation, electrostatic interactions, and π-π interactions. researchgate.netmdpi.com

Hydrogen Bonding: The presence of hydrogen bond donor and acceptor sites on the this compound molecule allows it to form hydrogen bonds with functional groups on the surface of adsorbents. researchgate.netacs.org Studies have indicated that hydrogen bonding interactions can have the highest adsorption energies. researchgate.net

π-π Interactions: The aromatic rings present in the this compound structure can engage in π-π electron donor-acceptor interactions with the surface of carbonaceous adsorbents. nih.govresearchgate.net This is a significant mechanism, particularly when the molecule is in its neutral form. researchgate.net

Electrostatic Interactions: The charge of the this compound molecule, which is dependent on the solution's pH, influences electrostatic interactions with the adsorbent surface. mdpi.com

Complexation: In some systems, particularly those involving metal oxides, surface complexation can play a role in the adsorption mechanism. iwaponline.com

Density functional theory (DFT) calculations have been used to corroborate the importance of these interaction mechanisms in the adsorption process. mdpi.com

Ecotoxicity to Non-Target Organisms

Effects on Aquatic Organisms (e.g., algae, crustaceans, fish)

This compound has been shown to exert toxic effects on a range of non-target aquatic organisms, including algae, crustaceans, and fish. Algae, as primary producers, are particularly susceptible to this compound. nih.gov Studies have demonstrated that this compound can inhibit the growth of microalgae at certain concentrations. nih.gov For green algae, the 50% effective concentration (EC50) for this compound has been reported to be 6.2 μmol/L. nih.gov However, at very low, environmentally relevant concentrations (below 150 ng/L), this compound has been observed to stimulate the growth of some marine microalgae species. nih.gov

In crustaceans, such as Daphnia magna, this compound has been shown to cause immobilization and affect life history traits. researchgate.net For fish, while this compound may not cause immediate acute toxicity at typical environmental concentrations, it can lead to sublethal effects. nih.gov For example, it has been found to cause genotoxicity to fish tissues and may induce oxidative stress. nih.gov

Table 2: Ecotoxicological Effects of this compound on Various Aquatic Organisms

Organism Effect Concentration Reference
Green Algae Growth Inhibition (EC50) 6.2 μmol/L nih.gov
Skeletonema costatum & Phaeodactylum tricornutum Growth Stimulation < 150 ng/L nih.gov
Daphnia magna Immobilization/Mortality, Affects Life History Traits Not Specified researchgate.net
Tilapia Increased transcription of SOD, IL-1β, and TNF-α mRNA Not Specified nih.gov

Impact on Microbial Community Structure and Function in Biofilms

Specifically, this compound exposure can alter the diatom community within biofilms, affecting their diversity, viability, and cell integrity. frontiersin.org For instance, higher concentrations of this compound have been observed to decrease the diversity (Shannon index) and evenness of the diatom community. frontiersin.org In contrast, some research has found that a concentration of 5 mg/L of this compound can stimulate photosynthesis in Chlorella vulgaris biofilms and increase their dry weight. nih.gov This suggests that the impact of this compound on biofilm communities can be complex and concentration-dependent.

Developmental Toxicity in Aquatic Species (e.g., marine medaka embryos)

The early life stages of fish are particularly sensitive to chemical contaminants. This compound has been demonstrated to induce developmental toxicity in aquatic species such as the marine medaka (Oryzias melastigma). mdpi.com

Exposure of marine medaka embryos to this compound at concentrations ranging from 1 to 1000 µg/L has been shown to cause a variety of adverse effects. mdpi.com While it did not significantly affect the hatching rate or total length in one study, it did significantly accelerate the hatching process. mdpi.com Other observed effects include a significant increase in the heart rate of the embryos. mdpi.com Research has also documented anomalies such as reduced pigmentation, smaller eye size, spinal curvature, and yolk sac edema in exposed larvae. researchgate.net Furthermore, this compound exposure can lead to a decrease in the total length of the larvae and affect their microbial community structure. mdpi.comresearchgate.net

Table 3: Developmental Toxicity Effects of this compound on Marine Medaka Embryos/Larvae

Parameter Effect Exposure Concentrations Reference
Hatching Time Shortened 1, 60, 1000 µg/L researchgate.net
Heart Rate Significantly accelerated 1, 60, 1000 µg/L mdpi.com
Physical Development Reduced pigmentation, smaller eye size, spinal curvature, yolk sac edema 1, 60, 1000 µg/L researchgate.net
Larval Total Length Decreased 1, 60, 1000 µg/L researchgate.net
Microbial Community Altered structure, reduced richness 1, 1000 µg/L researchgate.net

Impact on Plant Growth (e.g., ryegrass)

The presence of this compound in the environment can exert significant physiological and biochemical effects on plants. Studies on ryegrass (Lolium perenne), a common model plant in ecotoxicological studies, have demonstrated that exposure to this compound can lead to a notable inhibition of plant growth, with effects intensifying as the concentration of the antibiotic increases. Research has shown that this compound can inhibit ryegrass growth by 12.90% to 85.83%. frontiersin.org

Detailed investigations into the phytotoxicity of this compound on ryegrass have revealed several key impacts:

Biomass Reduction: Both shoot and root fresh weights of ryegrass are significantly reduced upon exposure to this compound. frontiersin.org

Pigment Depletion: The content of photosynthetic pigments, including chlorophyll and carotenoids, is substantially decreased. Reductions of 35.40% to 93.32% for chlorophyll and 32.76% to 90.18% for carotenoids have been observed. frontiersin.org

Oxidative Stress: this compound exposure leads to a marked increase in the concentration of reactive oxygen species (ROS) in the roots, with increases ranging from 11.32 to 137.36 times the normal levels. This indicates significant oxidative stress. frontiersin.org In response to this stress, high concentrations of this compound can also increase the activities of antioxidant enzymes such as superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT). frontiersin.org

Cell Permeability: Root cell permeability in ryegrass has been shown to decrease by 98.43% to 99.29% following exposure to the antibiotic. frontiersin.org

While ryegrass is a key indicator, the effects of this compound are not uniform across all plant species. For instance, in studies involving vegetables, this compound was found to promote the stem length of basil and the leaf length of spinach, while having no significant impact on the growth of cilantro. nih.gov In contrast, other research has documented that high concentrations of this compound in soil can lead to a 44.7% decrease in tomato plant height and a 38.2% decrease in cucumber plant height. nih.gov This variability highlights that the phytotoxic effects of this compound are species-dependent.

Effects of this compound on Ryegrass (Lolium perenne)

ParameterObserved EffectMagnitude of EffectReference
Overall GrowthInhibition12.90% - 85.83% frontiersin.org
Chlorophyll ContentDecrease35.40% - 93.32% frontiersin.org
Carotenoid ContentDecrease32.76% - 90.18% frontiersin.org
Root Reactive Oxygen Species (ROS)Increase11.32 - 137.36 times frontiersin.org
Root Cell PermeabilityDecrease98.43% - 99.29% frontiersin.org

Risk Assessment and Environmental Monitoring

Environmental risk assessment for this compound involves comparing its environmental concentrations with the concentrations that are known to not cause adverse effects on aquatic and terrestrial organisms. This is typically done by calculating a risk quotient, which is the ratio of the Predicted Environmental Concentration (PEC) or Measured Environmental Concentration (MEC) to the Predicted No-Effect Concentration (PNEC). storyblok.com A PEC/PNEC or MEC/PNEC ratio of less than 1 suggests that the substance is unlikely to pose a significant risk to the environment. storyblok.com

For this compound, the PNEC is derived from chronic and subchronic ecotoxicity data for a wide range of aquatic organisms, including cyanobacteria, algae, invertebrates, and vertebrates. nih.gov The most sensitive organism identified in some assessments is the cyanobacterium Synechococcus leopoliensis, with a No Observed Effect Concentration (NOEC) of 5.9 µg/L. frontiersin.orgnih.gov Based on comprehensive data, a chronic-based aquatic deterministic PNEC of 520 ng/L (0.52 µg/L) has been proposed as a standard limit for the effluent of wastewater treatment plants. igem.org Another assessment derived a PNEC for microbial resistance promotion of 16 µg/L. storyblok.com

Studies have shown that for this compound, the PEC/PNEC ratio for ecotoxicology is generally low, around 0.07, indicating a low risk to the aquatic environment. storyblok.comresearchgate.net However, in a small percentage of cases (<0.55%), exceptionally high MECs have resulted in risk characterization ratios greater than 1. nih.gov

Environmental monitoring programs have detected this compound in various environmental compartments globally. It is frequently found in surface water, groundwater, and wastewater effluents. encyclopedia.pubplos.org Concentrations can vary widely depending on the location and proximity to sources such as wastewater treatment plant discharges and agricultural runoff. nih.govencyclopedia.pub

In European surface waters, median concentrations are typically around 50-52 ng/L, with most measurements falling below 286 ng/L. frontiersin.orgnih.gov However, peak concentrations can reach up to 4-6 µg/L, particularly in streams receiving wastewater treatment plant effluents. frontiersin.orgnih.gov Monitoring in other parts of the world has revealed concentrations up to 258.21 ng/L in groundwater in Kenya, up to 22 µg/L in wastewater treatment plants in the USA, and as high as 66.4 µg/L in hospital wastewater effluent in Belgium. plos.orgmdpi.com This widespread presence underscores the importance of continuous monitoring to manage potential environmental risks. mdpi.comresearchgate.net

Measured Environmental Concentrations (MEC) of this compound

Location/Water BodyConcentration RangeReference
European Surface Waters (Median)~50 - 52 ng/L frontiersin.orgnih.gov
European Surface Waters (Peak)up to 4 - 6 µg/L frontiersin.orgnih.gov
Groundwater (Kisumu, Kenya)up to 258.2 ng/L plos.org
Wastewater Treatment Plant Effluent (Pennsylvania, USA)up to 22 µg/L mdpi.com
Hospital Wastewater Effluent (Belgium)up to 66.4 µg/L mdpi.com
Lake Victoria, Uganda1 - 5.6 µg/L mdpi.com
Wastewater (Vietnam)0.31 - 15.6 µg/L mdpi.com

Analytical Methods

The detection and quantification of Sulfamethoxazole in various matrices, such as environmental samples (water, soil) and biological fluids, are crucial for research. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose. Typically, HPLC is coupled with ultraviolet (UV) detection, as the aromatic rings in the this compound molecule absorb UV light.

For higher sensitivity and selectivity, especially when analyzing complex samples with trace concentrations, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. mdpi.com This powerful technique combines the separation capabilities of HPLC with the mass-resolving power of mass spectrometry, allowing for unambiguous identification and precise quantification of the compound and its metabolites, even at very low levels. Other analytical methods that have been employed include capillary electrophoresis and various immunoassay techniques.

Conclusion: Summary and Future Directions

Inhibition of Dihydropteroate (B1496061) Synthase (DHPS)

The primary mechanism of action of this compound involves its inhibitory effect on the enzyme dihydropteroate synthase (DHPS). DHPS is a pivotal enzyme in the bacterial folate synthesis pathway. fishersci.cadrugbank.comfishersci.comuni.lufishersci.sesigmaaldrich.comnih.govnih.govepa.govwikipedia.orgfishersci.ie

Impact on Dihydrofolic Acid Synthesis

The binding of this compound to DHPS prevents the incorporation of PABA into dihydropteroic acid, which is an immediate precursor to folic acid. fishersci.cauni.luwikipedia.org This inhibition consequently blocks the synthesis of dihydrofolic acid (DHF). wikipedia.orgfishersci.cadrugbank.comfishersci.comfishersci.senih.govdsmz.dechemspider.comnih.gov The inability to produce dihydropteroic acid directly impairs the subsequent formation of DHF. fishersci.sechemspider.com

Consequential Disruption of Tetrahydrofolate Synthesis

The inhibition of dihydrofolic acid synthesis has a cascading effect on bacterial cells. Dihydrofolic acid is a critical intermediate that is subsequently converted to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). wikipedia.orgfishersci.cadrugbank.comfishersci.comfishersci.sesigmaaldrich.comnih.govepa.govwikipedia.orgdsmz.dechemspider.comnih.gov By preventing the initial synthesis of DHF, this compound effectively disrupts the entire folate synthesis pathway, leading to a severe depletion of tetrahydrofolate within the bacterial cell. fishersci.cadrugbank.comfishersci.comfishersci.sechemspider.com

Effects on Bacterial Purine and DNA Synthesis

Tetrahydrofolate is an essential metabolite for bacterial growth and replication, playing a vital role as a coenzyme in one-carbon transfer reactions. fishersci.comsigmaaldrich.comfishersci.ie It is crucial for the de novo synthesis of purines, thymidine, and certain amino acids (such as serine, glycine, and methionine), which are fundamental building blocks for DNA and RNA. wikipedia.orgfishersci.cadrugbank.comfishersci.comfishersci.sesigmaaldrich.comwikipedia.orgdsmz.dechemspider.com The disruption of tetrahydrofolate synthesis by this compound halts bacterial cell division and inhibits bacterial growth, ultimately leading to a bacteriostatic effect, meaning it prevents the proliferation of bacteria rather than directly killing them. drugbank.comfishersci.comfishersci.sewikipedia.orgchemspider.com

Synergistic Interactions of this compound

Co-administration with Trimethoprim (B1683648)

This compound is frequently co-administered with trimethoprim (TMP) to enhance its antibacterial effectiveness. wikipedia.orgdrugbank.comfishersci.sesigmaaldrich.comnih.govnih.govepa.govwikipedia.orgdsmz.dechemspider.comnih.gov This combination, often referred to as co-trimoxazole (B1683656), achieves a synergistic effect by targeting two successive steps in the bacterial folate synthesis pathway. wikipedia.orgdrugbank.comfishersci.sesigmaaldrich.comnih.govepa.govwikipedia.orgdsmz.dechemspider.comnih.gov While this compound inhibits DHPS, trimethoprim inhibits dihydrofolate reductase (DHFR), the enzyme responsible for reducing dihydrofolic acid to tetrahydrofolic acid. wikipedia.orgdrugbank.comfishersci.sesigmaaldrich.comdsmz.dechemspider.comnih.gov This dual blockade severely impairs bacterial growth and survival, making it more challenging for bacteria to develop resistance compared to using either drug alone. drugbank.comfishersci.sewikipedia.orgchemspider.com Research indicates that the synergy is driven by mutual potentiation, where each drug enhances the action of the other.

Sequential Inhibition of Folate Synthesis Pathway

This compound (SMX) acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a bacterial enzyme critical for the synthesis of dihydrofolic acid (DHF) patsnap.com. This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with pteridine (B1203161) to form dihydropteroate, an intermediate in the folate synthesis pathway patsnap.comwikipedia.orgmhmedical.com. Due to its structural similarity to PABA, this compound effectively competes for the active site of DHPS, thereby preventing the incorporation of PABA into dihydropteroic acid patsnap.commhmedical.comdrugbank.compicmonic.com. This inhibition disrupts the subsequent synthesis of dihydrofolic acid, which is a precursor to tetrahydrofolic acid (THF) patsnap.comwikipedia.org. Tetrahydrofolic acid is essential for bacteria to synthesize purines, pyrimidines, and certain amino acids, all of which are fundamental building blocks for DNA, RNA, and proteins patsnap.com. By halting the production of these vital components, this compound prevents bacterial cell division and inhibits bacterial growth, exhibiting a bacteriostatic effect patsnap.compicmonic.com. Mammalian cells, unlike bacteria, cannot synthesize folate and instead acquire it exogenously, rendering them insensitive to this compound's mechanism of action mhmedical.comdrugbank.commdpi.com.

Mutual Potentiation Mechanisms in Combination Therapies

This compound is frequently administered in combination with trimethoprim (TMP), forming a synergistic antimicrobial agent known as co-trimoxazole drugbank.comnih.govmsdmanuals.com. This combination achieves a "sequential blockade" of the bacterial folate synthesis pathway, significantly enhancing their collective antibacterial activity mhmedical.commsdmanuals.comnih.govmhmedical.com. While this compound inhibits DHPS, trimethoprim targets dihydrofolate reductase (DHFR), the enzyme responsible for reducing dihydrofolic acid to tetrahydrofolic acid patsnap.commhmedical.comnih.govmims.com. By blocking two consecutive and essential steps in the folate biosynthesis pathway, the combination severely impairs bacterial growth and survival, often resulting in a bactericidal effect, which is more potent than either drug alone patsnap.commhmedical.commsdmanuals.commhmedical.com. This dual inhibition also contributes to a slower development of bacterial resistance compared to the use of either agent individually drugbank.commhmedical.com.

Impact on Bacterial Resistance Development

Bacterial resistance to this compound can develop through several mechanisms. A primary mechanism involves mutations within the bacterial folP gene, which encodes the dihydropteroate synthase (DHPS) enzyme mdpi.comnih.govbiorxiv.org. These mutations can alter the DHPS enzyme, reducing its binding affinity for this compound while maintaining or even increasing its affinity for the natural substrate PABA mdpi.comnih.govbiorxiv.org. This modification allows the enzyme to continue functioning effectively in the presence of the drug, conferring resistance mdpi.comnih.gov. Another mechanism of resistance is the acquisition of exogenous DNA, often via mobile genetic elements like plasmids, which carry sul genes mdpi.combiorxiv.org. These sul genes encode alternative DHPS enzymes (Sul enzymes) that are intrinsically insensitive to sulfonamides due to structural modifications in their active sites, such as the insertion of a Phe-Gly sequence, enabling them to discriminate between PABA and sulfonamides biorxiv.org. Furthermore, some bacteria can develop resistance by increasing the production of PABA, which can then outcompete this compound for the DHPS active site, thereby overcoming the drug's inhibitory effect patsnap.comnih.gov.

Synergistic Effects with Antifungal Agents

Beyond its antibacterial applications, this compound has demonstrated synergistic effects when combined with certain antifungal agents, particularly against multidrug-resistant fungal pathogens.

Against Multidrug-Resistant Fungal Pathogens (e.g., Candida auris)

This compound has shown promising synergistic interactions with azole antifungal drugs, such as voriconazole (B182144) and itraconazole (B105839), against emerging multidrug-resistant Candida auris isolates nih.govresearchgate.net. C. auris is a significant public health threat due to its high mortality rate and resistance to most clinically used antifungal drugs nih.govresearchgate.netnih.gov. Studies have shown that the combination of this compound with voriconazole or itraconazole can restore the fungistatic activity of these azoles against azole-resistant C. auris strains nih.govresearchgate.net. For instance, the this compound-voriconazole combination restored voriconazole's activity against three out of eight voriconazole-resistant clinical isolates, and similarly, the this compound-itraconazole combination restored itraconazole's activity against three out of four itraconazole-resistant clinical isolates nih.govresearchgate.net. This synergistic activity has also been confirmed in vivo, with the this compound-voriconazole combination enhancing the survival of C. auris-infected Caenorhabditis elegans nematodes by nearly 70% nih.govresearchgate.net. The precise mechanism of this antifungal synergy is still under investigation, but it is believed that sulfonamides may inhibit fungal folate synthesis via a similar mechanism as in bacteria nih.gov.

Mechanisms Overcoming Azole Resistance (e.g., ERG11p)

The efficacy of this compound in combination with azoles against C. auris is notably dependent on the underlying mechanism of azole resistance nih.govresearchgate.net. Mutant strains of C. auris that exhibit azole resistance through either overproduction of the azole target enzyme, ERG11p (lanosterol 14-alpha-demethylase), or a decreased affinity for this target, were found to be highly susceptible to the this compound-azole combination nih.govresearchgate.netpurdue.edu. ERG11p is a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway, which is the primary target of azole antifungals nih.govbiorxiv.org. By overcoming resistance mechanisms related to ERG11p, this compound acts as a promising co-drug to restore the effectiveness of certain azole antifungal drugs against these resistant isolates nih.gov.

Molecular Mechanisms of Action of this compound

Sequential Inhibition of Folate Synthesis Pathway

This compound (SMX) functions as a competitive inhibitor of dihydropteroate synthase (DHPS), a bacterial enzyme critical for the synthesis of dihydrofolic acid (DHF) patsnap.com. This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with pteridine to form dihydropteroate, an intermediate in the folate synthesis pathway patsnap.comwikipedia.orgmhmedical.com. Due to its structural resemblance to PABA, this compound effectively competes for the active site of DHPS, thereby preventing the incorporation of PABA into dihydropteroic acid patsnap.commhmedical.comdrugbank.compicmonic.com. This inhibition disrupts the subsequent synthesis of dihydrofolic acid, which is a precursor to tetrahydrofolic acid (THF) patsnap.comwikipedia.org. Tetrahydrofolic acid is essential for bacteria to synthesize purines, pyrimidines, and certain amino acids, all of which are fundamental building blocks for DNA, RNA, and proteins patsnap.com. By halting the production of these vital components, this compound prevents bacterial cell division and inhibits bacterial growth, exhibiting a bacteriostatic effect patsnap.compicmonic.com. Mammalian cells, unlike bacteria, cannot synthesize folate and instead acquire it exogenously, rendering them insensitive to this compound's mechanism of action mhmedical.comdrugbank.commdpi.com.

Mutual Potentiation Mechanisms in Combination Therapies

This compound is frequently administered in combination with trimethoprim (TMP), forming a synergistic antimicrobial agent known as co-trimoxazole drugbank.comnih.govmsdmanuals.com. This combination achieves a "sequential blockade" of the bacterial folate synthesis pathway, significantly enhancing their collective antibacterial activity mhmedical.commsdmanuals.comnih.govmhmedical.com. While this compound inhibits DHPS, trimethoprim targets dihydrofolate reductase (DHFR), the enzyme responsible for reducing dihydrofolic acid to tetrahydrofolic acid patsnap.commhmedical.comnih.govmims.com. By blocking two consecutive and essential steps in the folate biosynthesis pathway, the combination severely impairs bacterial growth and survival, often resulting in a bactericidal effect, which is more potent than either drug alone patsnap.commhmedical.commsdmanuals.commhmedical.com. This dual inhibition also contributes to a slower development of bacterial resistance compared to the use of either agent individually drugbank.commhmedical.com.

Impact on Bacterial Resistance Development

Bacterial resistance to this compound can develop through several mechanisms. A primary mechanism involves mutations within the bacterial folP gene, which encodes the dihydropteroate synthase (DHPS) enzyme mdpi.comnih.govbiorxiv.org. These mutations can alter the DHPS enzyme, reducing its binding affinity for this compound while maintaining or even increasing its affinity for the natural substrate PABA mdpi.comnih.govbiorxiv.org. This modification allows the enzyme to continue functioning effectively in the presence of the drug, conferring resistance mdpi.comnih.gov. Another mechanism of resistance is the acquisition of exogenous DNA, often via mobile genetic elements like plasmids, which carry sul genes mdpi.combiorxiv.org. These sul genes encode alternative DHPS enzymes (Sul enzymes) that are intrinsically insensitive to sulfonamides due to structural modifications in their active sites, such as the insertion of a Phe-Gly sequence, enabling them to discriminate between PABA and sulfonamides biorxiv.org. Furthermore, some bacteria can develop resistance by increasing the production of PABA, which can then outcompete this compound for the DHPS active site, thereby overcoming the drug's inhibitory effect patsnap.comnih.gov.

Synergistic Effects with Antifungal Agents

Beyond its antibacterial applications, this compound has demonstrated synergistic effects when combined with certain antifungal agents, particularly against multidrug-resistant fungal pathogens.

Against Multidrug-Resistant Fungal Pathogens (e.g., Candida auris)

This compound has shown promising synergistic interactions with azole antifungal drugs, such as voriconazole and itraconazole, against emerging multidrug-resistant Candida auris isolates nih.govresearchgate.net. C. auris is a significant public health threat due to its high mortality rate and resistance to most clinically used antifungal drugs nih.govresearchgate.netnih.gov. Studies have shown that the combination of this compound with voriconazole or itraconazole can restore the fungistatic activity of these azoles against azole-resistant C. auris strains nih.govresearchgate.net.

The following table summarizes selected in vitro synergistic interactions of this compound with azole antifungals against Candida auris:

CombinationC. auris Isolates TestedIsolates with Restored Fungistatic ActivityPercentage of Isolates with Restored Activity
This compound-Voriconazole8 (Voriconazole-resistant)337.5%
This compound-Itraconazole4 (Itraconazole-resistant)375%

This synergistic activity has also been confirmed in vivo, with the this compound-voriconazole combination enhancing the survival of C. auris-infected Caenorhabditis elegans nematodes by nearly 70% nih.govresearchgate.net. The precise mechanism of this antifungal synergy is still under investigation, but it is believed that sulfonamides may inhibit fungal folate synthesis via a similar mechanism as in bacteria nih.gov.

Mechanisms Overcoming Azole Resistance (e.g., ERG11p)

The efficacy of this compound in combination with azoles against C. auris is notably dependent on the underlying mechanism of azole resistance nih.govresearchgate.net. Mutant strains of C. auris that exhibit azole resistance through either overproduction of the azole target enzyme, ERG11p (lanosterol 14-alpha-demethylase), or a decreased affinity for this target, were found to be highly susceptible to the this compound-azole combination nih.govresearchgate.netpurdue.edu. ERG11p is a crucial enzyme in the ergosterol biosynthesis pathway, which is the primary target of azole antifungals nih.govbiorxiv.org. By overcoming resistance mechanisms related to ERG11p, this compound acts as a promising co-drug to restore the effectiveness of certain azole antifungal drugs against these resistant isolates nih.gov.

Limitations with Efflux Pump-Mediated Resistance

Despite its synergistic potential, the combination of this compound and azoles has limitations, particularly against fungal strains exhibiting efflux pump-mediated resistance nih.govresearchgate.netpurdue.edu. The synergistic interaction was found to be ineffective against mutant strains of C. auris that demonstrated azole resistance via hyperactivity of efflux pumps nih.govresearchgate.netpurdue.edu. Efflux pumps are membrane proteins that actively transport antifungal drugs out of the fungal cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels and conferring resistance nih.govresearchgate.net. This indicates that while this compound can address resistance mechanisms related to target modification or overexpression, it does not overcome resistance conferred by active drug efflux.

Enzymatic Modifications

Enzymatic modifications represent a primary mechanism of bacterial resistance to this compound, primarily by altering the drug's target enzyme, dihydropteroate synthase (DHPS). These modifications can reduce the affinity of the antibiotic for its binding site, thereby diminishing its inhibitory effect.

Mutations in DHPS Enzyme

Mutations within the chromosomal dhps gene are a common cause of this compound resistance. These mutations lead to structural changes in the DHPS enzyme, reducing its susceptibility to inhibition by this compound while often maintaining its catalytic activity with the natural substrate, PABA. Such mutations are widely observed in various clinically significant bacteria, including Escherichia coli, Staphylococcus aureus, Staphylococcus haemolyticus, Campylobacter jejuni, and Helicobacter pylori.

In Streptococcus pneumoniae, resistance to this compound is frequently associated with specific amino acid duplications or insertions (e.g., 2, 3, or 6 base pair insertions) within the folP gene, which encodes DHPS. These insertions alter the tertiary structure of the enzyme, particularly within the sulfonamide-binding site, specifically between amino acid residues Arg-58 and Ile-66. For instance, S. pneumoniae isolates resistant to this compound have shown insertions of one or two amino acids in this region.

Mutations in the dhps gene (also referred to as folP) have also been identified in Neisseria meningitidis as a mechanism of sulfonamide resistance. In Pneumocystis jiroveci, specific DHPS substitutions, such as T597A and P599S, are epidemiologically linked to this compound treatment failure. These mutations can occur individually but are most commonly found together, leading to altered substrate binding and a requirement for PABA. Similarly, in Tropheryma whipplei, acquired amino acid mutations in the putative DHPS gene have been observed during treatment, conferring resistance to this compound. These mutations are typically located in highly conserved regions of the enzyme, highlighting their critical role in resistance. Primary resistance mutations in S. aureus DHPS (Phe17, Ser18, Thr51) increase the KM of PABA, while secondary mutations (E208K, KE257_dup) can partially restore PABA binding and fitness.

Detailed research findings on DHPS mutations and their impact on this compound resistance are summarized in the following table:

Bacterial Species / OrganismDHPS Mutation Type / GeneEffect on ResistanceReference
Escherichia coliSingle amino acid mutations in chromosomal dhpsLeads to resistance
Staphylococcus aureusSingle amino acid mutations in chromosomal dhps; Primary mutations (Phe17, Ser18, Thr51) increase KM of PABA; Secondary mutations (E208K, KE257_dup) partially restore PABA binding and fitnessLeads to resistance; Alters PABA binding affinity and can restore fitness
Staphylococcus haemolyticusSingle amino acid mutations in chromosomal dhpsLeads to resistance
Campylobacter jejuniSingle amino acid mutations in chromosomal dhpsLeads to resistance
Helicobacter pyloriSingle amino acid mutations in chromosomal dhpsLeads to resistance
Streptococcus pneumoniae2, 3, or 6 bp insertions in folP (DHPS gene) between Arg-58 and Ile-66Alters tertiary structure and sulfonamide-binding site, conferring resistance
Neisseria meningitidisMutational changes in folP (DHPS gene)Confers resistance
Pneumocystis jiroveciT597A and P599S substitutions in DHPSAssociated with treatment failure, altered substrate binding, and PABA requirement
Tropheryma whippleiAcquired amino acid mutations in putative DHPS geneConfers resistance during treatment, localized in highly conserved sites
Stenotrophomonas maltophiliaSNP in folP (DHPS gene)Prevents inhibition of folate synthesis by sulfonamide antibiotics

Acquired Drug-Resistant Target Enzymes

Beyond chromosomal mutations, bacteria can acquire entirely new genes that encode drug-resistant versions of the DHPS enzyme. This is a significant mechanism for transferable resistance to sulfonamides. Two well-characterized drug-resistant DHPS enzymes are encoded by the sulI and sulII genes. These sul genes exhibit only 57% amino acid sequence identity, and their precise evolutionary origins remain unknown.

The sulI gene is frequently found in association with other transferable resistance genes, often located within transposons belonging to the Tn21 family. Both sulI and sulII genes are commonly detected in sulfonamide-resistant gram-negative enteric bacteria, appearing with roughly similar frequencies. A third sulfonamide resistance gene, sul3, is also known, typically found on plasmids. These sul genes, particularly sul1 and sul2, confer resistance by encoding a dihydropteroate synthase enzyme that possesses a low affinity for this compound, thus allowing the bacteria to bypass the drug's inhibitory action.

The prevalence of these acquired resistance genes varies among different bacterial species and geographical regions. For instance, in Escherichia coli and Klebsiella pneumoniae, sul1 and dfr (trimethoprim resistance) genes are highly prevalent and often associated with class 1 integrons. In contrast, Pseudomonas aeruginosa and Acinetobacter spp. primarily exhibit sul1 prevalence in relation to class 1 integrons, with dfr genes being less common or absent. The sul2 gene is notably associated with high-level this compound resistance and can be readily transferred between enteric pathogens via plasmids or transposable DNA elements.

Table of Sulfonamide Resistance Genes and Associated Mobile Genetic Elements

Resistance GeneCommon Location / AssociationBacterial SpeciesReference
sul1Class 1 integrons, large conjugative plasmidsGram-negative bacilli, E. coli, K. pneumoniae, P. aeruginosa, Acinetobacter spp.
sul2Small non-conjugative plasmids, large transmissible multiresistance plasmids, ISCR2 elementsGram-negative enteric bacteria, E. coli
sul3Plasmid-borneE. coli

Naturally Insensitive Target Enzymes

Some bacterial species possess intrinsic resistance to this compound due to their naturally occurring DHPS enzymes being less sensitive to the drug. This inherent insensitivity means that these bacteria are not typically susceptible to this compound, even without acquiring specific resistance genes or mutations. For example, Pseudomonas aeruginosa is naturally resistant to both sulfonamides and trimethoprim. Similarly, certain intracellular bacteria, such as Mycoplasma pneumoniae, Chlamydia pneumoniae, and Chlamydia trachomatis, are considered clinically resistant to the trimethoprim-sulfamethoxazole combination, although very high doses might exert some limited antibacterial effect.

Regulational Changes in Target Enzymes

Bacterial resistance to this compound can also arise from regulational changes that affect the expression or activity of target enzymes. One such mechanism involves the overproduction of the chromosomal DHPS enzyme, which can overcome the competitive inhibition by this compound.

A notable example of a regulational change contributing to this compound resistance is the upregulation of para-aminobenzoic acid (PABA) synthesis. In Pneumocystis jiroveci mutants with specific DHPS substitutions (T597A and P599S), increased PABA synthesis was observed, which allowed the mutants to grow in the absence of exogenous PABA and coincided with increased sulfa drug resistance. By increasing the intracellular concentration of PABA, the natural substrate, bacteria can effectively outcompete this compound for binding to the inhibited DHPS enzyme, thereby circumventing the drug's action.

Efflux Pumps and Permeability Barriers

Efflux pumps and permeability barriers constitute significant mechanisms by which bacteria resist this compound. These mechanisms reduce the intracellular concentration of the antibiotic, preventing it from reaching its target enzyme, DHPS, at inhibitory levels.

Efflux pumps are active transport systems that pump antibiotics out of the bacterial cell. These pumps have been shown to mediate resistance to both this compound and trimethoprim, sometimes simultaneously, contributing to co-resistance. For instance, Pseudomonas aeruginosa is known to possess such efflux mechanisms.

In Stenotrophomonas maltophilia, a prominent opportunistic pathogen, the efflux pump SmeDEF plays a crucial role in both intrinsic and acquired co-trimoxazole resistance. Overexpression of SmeDEF has been shown to reduce the susceptibility of S. maltophilia to this compound. This bacterium is inherently resistant to many antibiotics due to its intrinsic resistance mechanisms, including various multidrug efflux pumps and the protective barrier provided by its outer membrane. Another efflux system, SmeVWX, also contributes to this compound/trimethoprim resistance in S. maltophilia.

Similarly, in Acinetobacter baumannii, a notorious nosocomial pathogen, the expression of efflux pumps is a primary mechanism of multidrug resistance. The novel Major Facilitator Superfamily (MFS) efflux pump SxtP, along with its transcriptional activator SxtR, has been identified as playing an important role in this compound/trimethoprim resistance in this bacterium. Acquired impaired permeability can also contribute to resistance, although the exact role of permeability barriers versus efflux pumps can be difficult to differentiate.

Horizontal Gene Transfer (HGT) of Resistance Genes

Horizontal gene transfer (HGT) is a critical mechanism for the rapid dissemination of this compound resistance genes among diverse bacterial populations. This process involves the transfer of genetic material, including antibiotic resistance genes (ARGs), between bacteria, independent of cell division. HGT plays a more substantial role than clonal expansion in the increasing rates of trimethoprim-sulfamethoxazole resistance observed in uropathogenic Escherichia coli across regions like Europe and Canada.

Sulfonamide resistance in gram-negative bacilli, in particular, frequently arises from the acquisition of dhps genes, such as sul1, sul2, and sul3, which are often located within mobile genetic elements like integrons. These acquired genes encode DHPS enzymes that are not inhibited by this compound, thereby conferring resistance.

Specific examples of HGT-mediated resistance include:

The sul1 gene, which is commonly found linked to other resistance genes within class 1 integrons and on large conjugative plasmids.

The sul2 gene, which is typically located on small non-conjugative plasmids, large transmissible multiresistance plasmids, or associated with insertion element common region (ISCR2) elements. The sul2 gene is highly associated with this compound resistance and can be readily transferred between enteric pathogens via plasmids or transposable DNA elements.

The sul3 gene, which is a plasmid-borne sulfonamide resistance gene.

Integrons, especially class 1 integrons, are highly efficient horizontally transferable genetic elements that play a pivotal role in capturing and disseminating various ARGs, including those conferring this compound resistance. The presence of intI1, a common mobile genetic element for ARG capture, is considered a key factor in the widespread proliferation of antibiotic resistance through HGT. The ability of these resistance genes to be readily transferred between different bacterial species and genera significantly contributes to the global challenge of this compound resistance.

Advanced Analytical Methodologies for Sulfamethoxazole

Spectrophotometric Determination Techniques

Spectrophotometric methods offer simple, sensitive, and cost-effective approaches for the determination of sulfamethoxazole, often relying on reactions that produce a colored product measurable in the visible or UV region of the electromagnetic spectrum thebrpi.orguobaghdad.edu.iqjournalajacr.com.

Reaction with Aromatic Aldehydes (e.g., Vanillin)

One common spectrophotometric approach for this compound involves its condensation reaction with aromatic aldehydes. The primary aromatic amine group present in this compound reacts with the carbonyl group of an aromatic aldehyde, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), to form a colored product thebrpi.orgresearchgate.netjournalajacr.com. This reaction typically proceeds in an acidic medium, such as glacial acetic acid or 0.1 M perchloric acid, to facilitate the condensation and protonation of the carbonyl group thebrpi.orgresearchgate.net. The resulting product is a Schiff's base, which exhibits a distinct yellow color thebrpi.orgresearchgate.netjournalajacr.com.

Research has shown that the Schiff's base formed between this compound and vanillin displays a maximum absorption at specific wavelengths. For instance, studies report a maximum absorption at 372 nm thebrpi.org or 399.09 nm researchgate.netjournalajacr.com. The Beer-Lambert law is typically obeyed within defined concentration ranges, indicating a linear relationship between absorbance and this compound concentration. For the vanillin reaction, linearity has been observed from 1.5–40 mg/L thebrpi.org and 5 to 80 µg/mL journalajacr.com. The reaction product is generally stable, with some methods reporting stability for more than one day thebrpi.org.

Table 1: Spectrophotometric Parameters for this compound Determination using Vanillin

ParameterValue (Source 1) thebrpi.orgValue (Source 2) researchgate.netjournalajacr.com
Maximum Absorption (λmax)372 nm399.09 nm
Linear Range1.5–40 mg/L5–80 µg/mL
Correlation Coefficient (r)0.9993Not specified
Detection Limit (DL)0.19 mg/LNot specified
Quantification Limit (QL)0.24 mg/LNot specified
Reaction MediumAcetic acid, 0.1M Perchloric acidAcidic medium
Product Stability> 1 dayNot specified

Schiff's Base Formation and Absorption Characteristics

Schiff's bases are a class of organic compounds formed by the condensation of primary amines with carbonyl compounds, characterized by the presence of an azomethine group (–C=N–) nih.govmu-varna.bg. In the context of this compound analysis, the formation of a Schiff's base introduces a chromophore into the molecule, enabling its spectrophotometric detection in the visible region researchgate.netjournalajacr.commu-varna.bg.

The electronic spectra of these Schiff's bases typically show absorption bands that are shifted to different wavelengths compared to the original this compound molecule, which itself has an observed peak at 273 nm thebrpi.org. The newly formed chromophore leads to absorption peaks in the range of 270 to 360 nm for various Schiff's bases containing a this compound nucleus nih.gov. As noted in the previous section, the reaction with vanillin specifically results in a yellow-colored product with maximum absorption at 372 nm or 399.09 nm thebrpi.orgresearchgate.netjournalajacr.com.

Beyond vanillin, other chromogenic reagents can also form colored condensation products with this compound. For instance, 1,2-naphthoquinone-4-sulfonic acid (NQS) reacts with this compound to form an N-alkylamino naphthoquinone, which exhibits an absorption maximum at 460 nm uobaghdad.edu.iqresearchgate.net. The intensity of this absorption band is directly proportional to the concentration of this compound, allowing for quantitative analysis uobaghdad.edu.iq. The formation of these colored products is a direct consequence of the chemical transformation, where the primary amino group of this compound acts as a nucleophile, displacing a group (like the sulfonate group in NQS) or condensing with a carbonyl group to form the imine linkage researchgate.netuobaghdad.edu.iq.

Chromatographic Methods

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely recognized for their high efficiency, selectivity, and sensitivity in the analysis of pharmaceutical compounds like this compound redalyc.orgijcce.ac.irnih.govhistorymedjournal.com. These methods are crucial for separating this compound from other components in complex matrices, including co-administered drugs, excipients, and metabolites nih.govnih.gov.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone analytical technique for the quantification of this compound, both as a single entity and in combination with other drugs, most notably trimethoprim (B1683648) redalyc.orgijcce.ac.irnih.govjafs.com.pl. The versatility of HPLC allows for the development of methods tailored to various sample types and analytical requirements.

RP-HPLC Method Development and Validation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most frequently employed mode for this compound analysis due to its suitability for separating polar and non-polar compounds. The development and validation of RP-HPLC methods for this compound typically involve optimizing several parameters to achieve satisfactory separation, sensitivity, and reproducibility.

Common Column Types: C18 stationary phases are predominantly used for the chromatographic separation of this compound redalyc.orghistorymedjournal.comjafs.com.plresearchgate.netijrpb.comresearchgate.netunmul.ac.idresearchgate.net. Typical column dimensions include 150 x 4.6 mm with 5 µm particle size, or 250 x 4.6 mm with 5 µm particle size redalyc.orghistorymedjournal.comjafs.com.plresearchgate.netijrpb.comunmul.ac.idresearchgate.net.

Mobile Phase Composition: The mobile phase plays a critical role in achieving optimal separation. Various compositions have been reported, often involving mixtures of aqueous buffers (pH-adjusted) and organic solvents such as methanol (B129727) or acetonitrile (B52724). Examples include:

Water (pH 3.5, adjusted with phosphoric acid) and methanol (60:40, v/v) redalyc.org.

Buffer pH 5.5 and methanol (75:25) jptcp.com.

Methanol and water (6:4), with pH adjusted to 2.6 using dilute phosphoric acid researchgate.net.

Triethylamine: Acetonitrile (30:70) with buffer pH 4.0 ijrpb.com.

Phosphate-buffered solution and acetonitrile (30:70) with buffer pH 4.6 researchgate.net.

Glacial acetic acid pH 2.5: methanol: acetonitrile (70:25:5, v/v/v) unmul.ac.idresearchgate.net.

Methanol:water (84:16 v/v) with pH 3.0 scielo.org.co.

Flow Rate and Detection Wavelength: Flow rates typically range from 0.7 mL/min to 1.2 mL/min redalyc.orghistorymedjournal.comresearchgate.netijrpb.comresearchgate.netunmul.ac.idresearchgate.netjptcp.comscielo.org.co. Detection of this compound is commonly performed using UV detectors at various wavelengths, including 213 nm redalyc.org, 220 nm jptcp.com, 245 nm scielo.org.co, 254 nm jafs.com.plresearchgate.net, 260 nm ijcce.ac.irijrpb.com, 265 nm unmul.ac.idresearchgate.netscielo.org.co, 270 nm ijcce.ac.ir, and 249 nm researchgate.net.

Retention Times and Validation: Retention times for this compound vary depending on the specific chromatographic conditions, with reported values such as approximately 2.2 minutes jptcp.com, 2.688 minutes ijrpb.com, 2.327 minutes researchgate.net, and 2.204 minutes historymedjournal.com. RP-HPLC methods for this compound are rigorously validated according to international guidelines, such as those from the International Conference on Harmonisation (ICH). Key validation parameters include:

Linearity: Demonstrating a proportional relationship between detector response and analyte concentration over a specified range. Reported linear ranges include 5 to 70 µg/mL redalyc.org, 15.0 to 45.0 µg/mL scielo.org.co, and 20-100 ppm researchgate.net. Correlation coefficients (r or r²) are consistently high, often ≥ 0.99 redalyc.orgresearchgate.netunmul.ac.idresearchgate.net.

Accuracy: Assessing the closeness of agreement between the true value and the value found.

Precision: Evaluating the reproducibility of the method under the same (repeatability) and different (intermediate precision) operating conditions jafs.com.pl.

Specificity: Ensuring that the method can accurately measure the analyte in the presence of other components like excipients or degradation products researchgate.netijrpb.comjptcp.com.

Robustness: Examining the method's ability to remain unaffected by small, deliberate variations in method parameters jafs.com.plijrpb.com.

System Suitability: Verifying the performance of the chromatographic system before or during the analysis ijrpb.com.

Table 2: RP-HPLC Method Parameters for this compound

ParameterExample 1 redalyc.orgExample 2 jptcp.comExample 3 researchgate.netExample 4 ijrpb.comExample 5 unmul.ac.idresearchgate.net
ColumnC18 (150 x 4.6 mm, 5 µm)Waters X-bridge shield C-18 (4.6 x 100 mm, 3.5 µm)C18 (25 cm × 4.6 mm, 5 µm ODS, L1)Agilent C18 (250mm× 4.6mm × 5µm)Shim-pack GIST® C18 (150 × 4.6 mm, 5 µm)
Mobile PhaseWater (pH 3.5): Methanol (60:40, v/v)Buffer pH 5.5: Methanol (75:25)Methanol: Water (6:4), pH 2.6 (phosphoric acid)Triethylamine: Acetonitrile (30:70), Buffer pH 4.0Glacial acetic acid pH 2.5: Methanol: Acetonitrile (70:25:5, v/v/v)
Flow Rate1.0 mL/min (then 1.8 mL/min)1.2 mL/min1 mL/min1.0 mL/min0.8 mL/min
Detection Wavelength213 nm220 nm254 nm260 nm265 nm
Retention Time (SMX)Not specified for SMX alone (with TMP)~2.2 minNot specified for SMX alone (with TMP)2.688 minNot specified for SMX alone (with TMP)
Linear Range (SMX)5-70 µg/mLNot specifiedNot specified50%-250% of std conc.Plasma: r=0.998; Urine: r=0.996
Correlation Coeff. (r²)≥ 0.99Not specifiedNot specifiedNot specifiedPlasma: 0.998; Urine: 0.996
Detection in Biological Fluids (e.g., plasma, urine)

The determination of this compound in biological fluids such as human plasma and urine is critical for pharmacokinetic studies, therapeutic drug monitoring, and clinical research nih.govunmul.ac.idnih.gov. HPLC methods are well-established for this purpose, often involving specific sample preparation techniques to isolate the analyte from the complex biological matrix.

Sample Preparation:

Plasma: Protein precipitation is a common method, typically involving the addition of an organic solvent like acetonitrile (e.g., 1:3, v/v acetonitrile to plasma) to precipitate proteins, followed by centrifugation to obtain a clear supernatant for injection unmul.ac.idresearchgate.net.

Urine: Liquid-liquid extraction is frequently employed for urine samples. This involves extracting this compound into an organic solvent (e.g., ethyl acetate) from an acidified aqueous phase (e.g., with 0.03 M HSO) unmul.ac.idresearchgate.net. Solid-phase extraction (SPE) is another effective technique for isolating this compound from both plasma and urine nih.gov.

Validation in Biological Matrices: HPLC methods for biological fluid analysis are rigorously validated to ensure their suitability for quantitative determination. Key validation parameters and typical findings include:

Selectivity: Demonstrated by the absence of interference from endogenous compounds in the biological matrix or co-administered drugs nih.govunmul.ac.idresearchgate.net.

Linearity: Methods show good linearity over relevant concentration ranges. For instance, in human plasma and urine, validated ranges for SMX can be 1000–500,000 ng/mL nih.gov.

Accuracy and Precision: Acceptable accuracy and precision are consistently achieved. Reported accuracy errors are typically within acceptable limits (e.g., ≤11.76% for plasma and ≤14.08% for higher concentrations) unmul.ac.idresearchgate.net. Precision, expressed as relative standard deviation (%RSD), is generally low (e.g., ≤4.52% for plasma and ≤4.48% for higher concentrations) unmul.ac.idresearchgate.net. Intra- and inter-assay variability are often less than 10% nih.gov.

Sensitivity: Limits of quantification (LOQ) are established to define the lowest concentration that can be reliably measured. Reported LOQ values for SMX include 0.21 µg/mL in plasma and 1.0 µg/mL in urine nih.gov. More recent methods report LOQ values of 0.7 µg/mL for plasma and 0.17 µg/mL for urine unmul.ac.idresearchgate.net.

Table 3: HPLC Detection Parameters for this compound in Biological Fluids

ParameterPlasma unmul.ac.idresearchgate.netUrine unmul.ac.idresearchgate.netPlasma & Urine nih.govPlasma & Urine nih.gov
Sample PreparationProtein precipitation (acetonitrile)Liquid-liquid extraction (HSO/ethyl acetate)Solid-phase extractionDried plasma/urine spots (HPLC-MS/MS)
ColumnShim-pack GIST® C18 (150 × 4.6 mm, 5 µm)Shim-pack GIST® C18 (150 × 4.6 mm, 5 µm)Not specified (C8 for MS/MS)Not specified (C8 for MS/MS)
Mobile PhaseGlacial acetic acid pH 2.5: Methanol: Acetonitrile (70:25:5, v/v/v)Glacial acetic acid pH 2.5: Methanol: Acetonitrile (70:25:5, v/v/v)Not specifiedNot specified
Flow Rate0.8 mL/min0.8 mL/minNot specifiedNot specified
Detection Wavelength265 nm265 nmUV detection, SpectrophotometryHPLC-MS/MS
Linearity (r)0.9980.996Not specifiedNot specified
LOQ (SMX)0.7 µg/mL0.17 µg/mL0.21 µg/mL (plasma), 1.0 µg/mL (urine)1000 ng/mL (plasma), 1000 ng/mL (urine)
Accuracy (% error)≤11.76% (LLOQ), ≤14.08% (above LLOQ)≤11.76% (LLOQ), ≤14.08% (above LLOQ)Not specified (<10% variability)Not specified
Precision (%RSD)≤4.52% (LLOQ), ≤4.48% (above LLOQ)≤4.52% (LLOQ), ≤4.48% (above LLOQ)Not specified (<10% variability)Not specified

Novel Synthetic Approaches and Derivative Research of Sulfamethoxazole

Synthesis of Sulfamethoxazole Derivatives

The development of new this compound derivatives involves various synthetic strategies, often incorporating novel heterocyclic systems or functional groups to modulate their biological properties.

Incorporating 1,2,3-Triazole Heterocycles

Recent research has focused on synthesizing this compound derivatives that incorporate 1,2,3-triazole heterocycles, known for their diverse pharmacological activities emanresearch.orgemanresearch.org. This derivatization strategy aims to combat emerging resistant bacterial strains and enhance the antimicrobial profile of this compound emanresearch.orgemanresearch.org. The successful synthesis of these derivatives has been confirmed through spectroscopic analyses, including FT-IR and NMR spectroscopy emanresearch.orgemanresearch.orgekb.eg.

The synthesis of 1,2,3-triazole derivatives of this compound is frequently achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a prominent "click chemistry" protocol emanresearch.orgemanresearch.orgekb.egresearchgate.netrdd.edu.iqbeilstein-journals.org. This reaction is highly favored due to its efficiency, reliability, high yields, chemoselectivity, and compatibility with diverse molecular structures under mild reaction conditions emanresearch.orgbeilstein-journals.orgrsc.org. The general approach involves the initial synthesis of azido (B1232118) this compound, which then undergoes a click reaction with various triple bond derivatives (alkynes) emanresearch.orgemanresearch.orgekb.egresearchgate.netrdd.edu.iq. Catalysts commonly employed in CuAAC reactions include copper sulfate (B86663) pentahydrate and sodium ascorbate, or CuCl emanresearch.orgresearchgate.net.

Derivatization with Beta-Lactam Moieties

Another significant area of derivatization involves the incorporation of beta-lactam moieties into the this compound structure. A series of novel this compound derivatives bearing a β-lactam ring (2-azetidinone) have been successfully synthesized historymedjournal.comimpactfactor.orguobaghdad.edu.iqhistorymedjournal.comresearchgate.net. The synthetic route typically commences with the preparation of Schiff base derivatives through the condensation reaction of this compound with various aldehydes historymedjournal.comimpactfactor.orguobaghdad.edu.iqhistorymedjournal.comresearchgate.net. These Schiff bases then undergo a [2+2] cycloaddition reaction with chloroacetyl chloride to yield the desired substituted β-lactam derivatives historymedjournal.comimpactfactor.orguobaghdad.edu.iqhistorymedjournal.comresearchgate.net. The chemical structures of these synthesized compounds are confirmed using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR historymedjournal.comimpactfactor.orguobaghdad.edu.iqhistorymedjournal.comresearchgate.net.

Functionalization for Biosensing and Drug Delivery Applications

This compound derivatives have also been functionalized for applications beyond direct antimicrobial therapy, particularly in biosensing and drug delivery. A notable development includes the creation of hydrogel microparticle-based biosensing applications for sulfonamides, aiming to overcome labor-intensive and expensive detection methods for environmental analysis nih.govresearchgate.netrsc.org. This involves strategic functionalization of microparticles with this compound derivatives nih.govresearchgate.netrsc.org.

Specific coupling schemes have been investigated, such as attaching a cysteamine (B1669678) linker to a carboxyl group on the this compound derivative, enabling subsequent binding via thiol-functionality to maleimide (B117702) groups on poly(ethylene glycol) (PEG) hydrogel microparticles through a mild, high-yielding thiol-ene "click" reaction nih.govresearchgate.netrsc.org. Another approach involves coupling an additional 1,11-bis(maleimido)-3,6,9-trioxaundecane linker to the cysteamine to target more hydrolytically stable thiol-groups of the microparticles nih.govresearchgate.netrsc.org. Successful functionalization of PEG microparticles with this compound derivatives has been verified by IR spectroscopy and fluorescence microscopy nih.govresearchgate.netrsc.org. These SMX-functionalized microparticles are intended for future applications in sulfonamide detection and for identifying new this compound binding targets nih.govresearchgate.netrsc.org.

Structure-Activity Relationship Studies of Derivatives

Structure-Activity Relationship (SAR) studies are crucial in the development of new this compound derivatives. These studies involve iterative adjustments to the derivatives based on their observed biological activity, with the goal of establishing correlations between specific chemical structures and their corresponding biological effects afjbs.comnih.gov. This process guides further optimization towards improved efficacy, selectivity, and pharmacokinetic properties afjbs.com.

Molecular docking studies are frequently employed in conjunction with SAR to predict interactions between the synthesized compounds and bacterial proteins emanresearch.orgemanresearch.org. These computational analyses provide valuable insights into the potential binding mechanisms and help rationalize the observed antimicrobial activities emanresearch.orgemanresearch.org. For instance, studies on sulfonyl or sulfonamide-containing heterocyclic derivatives have contributed to understanding their SAR afjbs.com.

Evaluation of Novel Derivatives for Antimicrobial Activity

The evaluation of novel this compound derivatives for antimicrobial activity is a critical step in their development. Researchers assess the efficacy of these new compounds against a range of clinically significant bacterial strains, including both Gram-positive and Gram-negative pathogens emanresearch.orgemanresearch.orgekb.egrdd.edu.iqhistorymedjournal.comimpactfactor.orghistorymedjournal.comresearchgate.netafjbs.comnih.govjptcp.com.

Common methods for evaluating antimicrobial activity include Minimum Inhibitory Concentration (MIC) assays and Zone of Inhibition (ZOI) measurements, typically performed using the disk diffusion method on Mueller-Hinton agar (B569324) emanresearch.orgekb.egrdd.edu.iqhistorymedjournal.comimpactfactor.orguobaghdad.edu.iqhistorymedjournal.comresearchgate.netafjbs.comjptcp.com. Pathogens frequently tested include Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus epidermidis, Bacillus subtilis, and Streptococcus pneumonia emanresearch.orgemanresearch.orgekb.egrdd.edu.iqhistorymedjournal.comimpactfactor.orghistorymedjournal.comresearchgate.netafjbs.comnih.govjptcp.com. Some studies also extend the evaluation to mycobacterial strains, such as Mycobacterium tuberculosis and M. kansasii, and various fungal species researchgate.netimpactfactor.orgresearchgate.netnih.govcsfarmacie.cz.

Research findings consistently indicate that many novel this compound derivatives exhibit promising antibacterial activity emanresearch.orgemanresearch.orgekb.egrdd.edu.iqhistorymedjournal.comimpactfactor.orguobaghdad.edu.iqresearchgate.netafjbs.comjptcp.com. Some derivatives have demonstrated activity comparable to or even superior to the parent this compound impactfactor.orguobaghdad.edu.iqresearchgate.netafjbs.com. For example, certain 1,2,3-triazole derivatives have shown significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with some compounds exhibiting synergistic effects when combined with existing antibiotics emanresearch.orgemanresearch.org. In one study, specific 1,2,3-triazole derivatives (e.g., compound 12) were found to be highly potent against Staphylococcus aureus (MIC = 20 μg/mL) and Escherichia coli (MIC = 21 μg/mL for compound 15) ekb.eg. Similarly, another study reported compounds (9 and 12) with inhibitory zones of 18 μg/mL against E. coli, and compound 12 having the strongest activity against Staphylococcus aureus with an MIC of 22 μg/mL jptcp.com. Beta-lactam-containing this compound derivatives have also shown significant antimicrobial activity, with some compounds (e.g., M3 and M5) proving more potent than standard drugs against tested bacteria and fungi impactfactor.orguobaghdad.edu.iqresearchgate.net.

Compound Names and PubChem CIDs

Future Research Directions in Sulfamethoxazole Studies

Elucidation of Complex Metabolic Pathways in Various Organisms

While the primary metabolic pathways of sulfamethoxazole in humans are relatively well-understood, involving acetylation and glucuronidation, significant gaps remain in our knowledge of its metabolic fate in a wider range of organisms. Future research will likely focus on a more granular characterization of these pathways, particularly in non-target organisms and complex microbial communities.

In humans, this compound is metabolized in the liver to several metabolites, including N4-acetyl-sulfamethoxazole, N4-hydroxy-sulfamethoxazole, and 5-methylhydroxy-sulfamethoxazole. mdpi.comwikipedia.org The CYP2C9 enzyme is instrumental in forming the N4-hydroxy metabolite. wikipedia.org Studies in animal models have revealed species-specific variations in metabolism. For instance, acetylation is the predominant pathway in pigs and rats, while hydroxylation is more prominent in dogs. mdpi.com

In the environment, microorganisms play a crucial role in the degradation of this compound. Bacteria such as Sphingobacterium mizutaii have been shown to utilize this compound as a carbon source, degrading it into metabolites like sulfanilamide (B372717), 4-aminothiophenol, 5-amino-3-methylisoxazole, and aniline (B41778). nih.govresearchgate.net The degradation can proceed through the cleavage and rearrangement of the isoxazole (B147169) ring, as well as hydrogenation and hydroxylation reactions. nih.gov Understanding the enzymatic machinery and genetic basis of these microbial degradation pathways is a key area for future research. This knowledge can inform the development of bioremediation strategies to remove this compound from contaminated environments.

Table 1: Key Metabolites of this compound in Different Organisms

OrganismPrimary Metabolic Pathway(s)Key Metabolites
Humans Acetylation, Hydroxylation, GlucuronidationN4-acetyl-sulfamethoxazole, N4-hydroxy-sulfamethoxazole, 5-methylhydroxy-sulfamethoxazole mdpi.comwikipedia.org
Pigs AcetylationN4-acetyl-sulfamethoxazole mdpi.com
Rats AcetylationN4-acetyl-sulfamethoxazole mdpi.com
Chickens Acetylation, HydroxylationN4-acetyl-sulfamethoxazole, Hydroxylated metabolites mdpi.com
Sphingobacterium mizutaii Hydrogenation, Desulfurization, DeaminationSulfanilamide, 4-aminothiophenol, 5-amino-3-methylisoxazole, Aniline nih.govresearchgate.net
Microbacterium sp. BR1 Mineralization14C–CO2 (from labeled SMX) acs.org

Advanced Strategies for Combating Antimicrobial Resistance

The emergence and spread of resistance to this compound, often in combination with trimethoprim (B1683648), poses a significant threat to its clinical efficacy. researchgate.net Bacteria have evolved various mechanisms to counteract the action of sulfonamides, including mutations in the target enzyme dihydropteroate (B1496061) synthase (DHPS) and the acquisition of foreign genes encoding sulfa-insensitive DHPS variants. nih.gov Advanced strategies to combat this resistance are a critical area of ongoing research.

One promising approach involves the development of novel this compound derivatives. By modifying the core structure of the molecule, researchers aim to create analogs that can evade existing resistance mechanisms or possess enhanced inhibitory activity against resistant bacterial strains. nih.govresearchgate.net Another strategy focuses on combination therapies. While the combination of this compound with trimethoprim is well-established, future research may explore synergistic combinations with other classes of antibiotics or with non-antibiotic adjuvants that can restore susceptibility to this compound. nih.gov

Furthermore, a deeper understanding of the molecular basis of resistance is crucial for the rational design of new therapeutic interventions. nih.gov Research into the structural and functional differences between wild-type and resistant DHPS enzymes can guide the development of inhibitors that specifically target the resistant variants. nih.gov Additionally, strategies to inhibit other resistance mechanisms, such as efflux pumps that actively remove the drug from the bacterial cell, are also being investigated. nih.gov

Comprehensive Assessment of Environmental Impacts and Mitigation

The widespread use of this compound in human and veterinary medicine has led to its detection as a contaminant in various environmental compartments, including wastewater, surface water, and groundwater. arviatechnology.comigem.org This environmental presence raises concerns about its potential impacts on aquatic ecosystems and the promotion of antibiotic resistance in environmental bacteria. arviatechnology.comigem.org

This compound can exhibit moderate toxicity to aquatic organisms, affecting microbial communities, algae, and invertebrates. arviatechnology.com Even at low environmental concentrations, chronic exposure to this compound has been shown to alter the structure of bacterial biofilms and induce deformities in diatoms. frontiersin.org A comprehensive assessment of these ecological risks, particularly the long-term consequences of low-level exposure, is a priority for future research. The interaction of this compound with other environmental contaminants, such as microplastics, which can act as vectors for its transport and affect its bioavailability, also warrants further investigation. researchgate.net

Mitigation strategies are crucial to reduce the environmental burden of this compound. Conventional wastewater treatment plants often have limited success in completely removing this compound. arviatechnology.com Advanced treatment technologies, such as ozonation and advanced oxidation processes, have shown promise in degrading this compound. arviatechnology.com Biological treatment methods, including the use of specialized microbial consortia and constructed wetlands, are also being explored for their potential to remove this compound from contaminated water. nih.govresearchgate.net Phytoremediation, using plants like duckweed to take up the antibiotic from water, is another area of active research. csbe-scgab.ca

Table 2: Environmental Concentrations and Mitigation of this compound

Environmental CompartmentReported ConcentrationsPotential Mitigation Strategies
Surface Water Median of 52 ng/L, with some instances up to 4 μg/L frontiersin.orgAdvanced oxidation processes, Bioremediation nih.govarviatechnology.com
Wastewater Effluents Varies depending on treatmentOzonation, Constructed wetlands, Phytoremediation arviatechnology.comresearchgate.netcsbe-scgab.ca
Groundwater Detected in plumes from wastewater infiltration acs.orgNatural attenuation (biotransformation) acs.org

Development of Novel Therapeutic Applications Beyond Antimicrobial Use

While this compound is primarily known for its antibacterial properties, recent research has begun to explore its potential for other therapeutic applications. This concept, known as drug repurposing, offers a promising avenue for discovering new uses for existing drugs, which can significantly reduce the time and cost associated with drug development. google.comnih.gov

Derivatives of this compound have been synthesized and investigated for their anticancer properties. nih.govplos.org Some of these novel compounds have demonstrated significant activity against various cancer cell lines, suggesting a potential new role for the this compound scaffold in oncology. nih.gov The mechanisms underlying these anticancer effects are a key focus of ongoing research.

In addition to cancer, the anti-inflammatory and immunomodulatory properties of sulfonamides are also being explored. The potential for this compound or its derivatives to be used in the treatment of parasitic diseases, such as toxoplasmosis, has also been noted. mdpi.com Future research in this area will likely involve high-throughput screening of this compound and its analogs against a wide range of biological targets to identify new therapeutic opportunities.

Integration of Multi-Omics Approaches in this compound Research

The advent of high-throughput "omics" technologies, including genomics, proteomics, and metabolomics, is revolutionizing our ability to study the complex interactions between drugs, organisms, and the environment. nih.govisaaa.org The integration of these multi-omics approaches holds immense promise for advancing our understanding of this compound.

In the context of antimicrobial resistance, multi-omics can provide a systems-level view of how bacteria respond to this compound exposure. For example, integrative omics analysis has been used to study the phenotypic and molecular changes in Staphylococcus aureus that lead to the formation of small-colony variants in response to this compound-trimethoprim treatment. nih.gov By combining genomic, transcriptomic, and metabolomic data, researchers can identify the key genes, proteins, and metabolic pathways involved in resistance and adaptation. nih.govnih.gov

Metaproteomics, the large-scale study of proteins from a community of organisms, can be used to assess the functional responses of microbial communities in activated sludge to this compound exposure. nih.gov This can help to identify the specific microorganisms and enzymes involved in its biodegradation. nih.gov Furthermore, multi-omics approaches can be applied to understand the impact of this compound on the gut microbiome and to investigate the genetic basis of inter-individual variability in drug metabolism and response. frontiersin.org The integration of these complex datasets will be crucial for developing personalized medicine approaches and for designing more effective and sustainable strategies for the use of this compound. frontiersin.org

Q & A

Q. How is the chemical structure of sulfamethoxazole validated in experimental research?

this compound's structure is confirmed using analytical techniques such as nuclear magnetic resonance (NMR) for hydrogen and carbon environments, X-ray crystallography for 3D atomic arrangement, and mass spectrometry for molecular weight verification. The SMILES string (Cc2cc(NS(=O)(=O)c1ccc(N)cc1)no2) and SDF/MOL files (available from cheminformatics databases) provide digital representations for computational modeling and drug design .

Q. What in vitro assays are standard for evaluating this compound’s antibacterial activity?

  • Minimum Inhibitory Concentration (MIC) assays determine the lowest concentration inhibiting bacterial growth, using broth microdilution or agar dilution methods.
  • Time-kill kinetics assess bactericidal activity over 24–48 hours.
  • Synergy studies (e.g., with trimethoprim) employ checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

Q. How do researchers ensure this compound purity in pharmacological studies?

Purity is validated via high-performance liquid chromatography (HPLC) with UV detection (e.g., 265 nm), thin-layer chromatography (TLC) for impurity profiling, and elemental analysis to confirm stoichiometry. Known impurities (e.g., sulfanilamide derivatives) are quantified against reference standards .

Advanced Research Questions

Q. What methodologies resolve contradictions in this compound’s environmental persistence data?

Conflicting data on environmental half-lives (e.g., in wastewater vs. soil) require:

  • Meta-regression to adjust for variables like pH, temperature, and microbial activity.
  • Sensitivity analysis to identify outlier studies.
  • Advanced detection methods , such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) , to differentiate this compound from metabolites (e.g., N-acetyl this compound) .

Q. How are electrochemical advanced oxidation processes (EAOPs) optimized for this compound degradation?

  • Electrode selection : Boron-doped diamond (BDD) anodes outperform Pt/IrO₂ due to higher hydroxyl radical (•OH) generation.
  • Efficiency metrics : Degradation rates (e.g., 96.1% for BDD vs. 52.8% for IrO₂) and mineralization current efficiency (MCE) are quantified via total organic carbon (TOC) analysis.
  • Process comparison : Solar photoelectro-Fenton (SPEF) integrates UV light to enhance Fe²⁺ regeneration, achieving faster degradation than electro-Fenton (EF) .

Q. How do genomic approaches elucidate this compound resistance mechanisms?

  • Whole-genome sequencing identifies mutations in folP (dihydropteroate synthase) or plasmid-borne resistance genes (e.g., sul1, sul2).
  • Transcriptomics (RNA-seq) reveals upregulated efflux pumps (e.g., acrAB-tolC) under sub-MIC exposure.
  • CRISPR interference validates gene function by silencing putative resistance loci .

Q. What strategies minimize confounding variables in pharmacokinetic studies of this compound?

  • Population pharmacokinetic modeling accounts for covariates like renal function, age, and drug-drug interactions.
  • Ultra-performance LC-MS/MS quantifies this compound and its metabolites (e.g., N-acetyl this compound) in plasma with ≤5% inter-day variability.
  • Crossover study designs reduce inter-individual variability in bioavailability trials .

Methodological Tables

Table 1. Key Metrics for this compound Degradation via EAOPs

MethodDegradation Efficiency (%)Mineralization Efficiency (%)Optimal Conditions
Electro-Fenton (EF)87.2 (SMX), 100 (TMP)0.28pH 3, 0.1 mM Fe²⁺, 100 mA
Solar Photo-EF (SPEF)96.1 (SMX), 100 (TMP)3.7pH 3, 0.1 mM Fe²⁺, UV irradiation
BDD Anode (EO)96.1 (SMX)3.4pH 7, 100 mA
Source: Adapted from .

Table 2. Common Resistance Genes Associated with this compound

GeneMechanismDetection Method
sul1Altered dihydropteroate synthasePCR, whole-genome sequencing
sul2Plasmid-mediated resistanceqRT-PCR, microarray
acrABEfflux pump overexpressionRNA-seq, knockout assays
Source: .

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